molecular formula C14H26N2O2 B153141 Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 189333-03-7

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B153141
CAS No.: 189333-03-7
M. Wt: 254.37 g/mol
InChI Key: UTFBOGXIVNMTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFBOGXIVNMTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634061
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-03-7
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Boc-2,9-diazaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-2,9-diazaspiro[5.5]undecane is a heterocyclic organic compound featuring a spirocyclic diamine core. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable building block in medicinal chemistry and drug discovery. The diazaspiro[5.5]undecane scaffold provides a rigid three-dimensional structure that is of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of the title compound.

Proposed Synthetic Pathway

The synthesis of 2-Boc-2,9-diazaspiro[5.5]undecane can be envisioned as a two-stage process: first, the construction of the parent 2,9-diazaspiro[5.5]undecane core, followed by the selective mono-Boc protection of the diamine.

Synthesis of 2,9-diazaspiro[5.5]undecane (Parent Compound)

A plausible route to the parent diamine involves a multi-step sequence starting from readily available starting materials. The following is a proposed experimental protocol.

Experimental Protocol: Synthesis of 2,9-diazaspiro[5.5]undecane

Step 1: Double Michael Addition

  • To a stirred solution of piperidin-4-one hydrochloride hydrate and acrylonitrile in methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction with a saturated aqueous solution of ammonium chloride and concentrate under reduced pressure.

  • Extract the aqueous residue with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude dinitrile intermediate.

Step 2: Reductive Cyclization

  • Prepare a solution of the crude dinitrile in anhydrous tetrahydrofuran (THF).

  • Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 2,9-diazaspiro[5.5]undecane. Purify by vacuum distillation or column chromatography.

Selective Mono-Boc Protection

The selective protection of one of the two secondary amine functionalities is crucial for the utility of this scaffold in further synthetic transformations.

Experimental Protocol: Synthesis of 2-Boc-2,9-diazaspiro[5.5]undecane

  • Dissolve 2,9-diazaspiro[5.5]undecane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents to favor mono-protection) in the same solvent dropwise over a period of 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate 2-Boc-2,9-diazaspiro[5.5]undecane.

Characterization Data (Expected)

As no specific literature data is available, the following tables summarize the expected characterization data for 2-Boc-2,9-diazaspiro[5.5]undecane based on its chemical structure and data for analogous compounds.

Table 1: Expected Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₁₄H₂₆N₂O₂
Molecular Weight254.37 g/mol
AppearanceWhite to off-white solid
Melting PointNot available; expected to be a crystalline solid
SolubilitySoluble in methanol, dichloromethane, chloroform

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6m4HCH₂ adjacent to Boc-protected nitrogen
~2.7 - 2.9m4HCH₂ adjacent to the unprotected nitrogen
~1.4 - 1.6m8HOther ring CH₂ protons
1.45s9HBoc (tert-butyl) protons
Broad signalbr s1HNH proton of the unprotected amine

Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~155Carbonyl carbon of the Boc group
~79.5Quaternary carbon of the Boc group
~55Spirocyclic quaternary carbon
~45 - 50Carbon atoms adjacent to nitrogen
~25 - 35Other aliphatic carbon atoms of the rings
28.4Methyl carbons of the Boc group

Table 4: Expected IR and MS Data

TechniqueExpected Key Signals
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~2930 & ~2850 (C-H stretch), ~1690 (C=O stretch of Boc group)
MS (ESI+) [M+H]⁺m/z 255.21

Visualizations

Diagram 1: Proposed Synthetic Workflow for 2-Boc-2,9-diazaspiro[5.5]undecane

Synthesis_Workflow Proposed Synthesis of 2-Boc-2,9-diazaspiro[5.5]undecane cluster_synthesis Synthesis of 2,9-diazaspiro[5.5]undecane cluster_protection Selective Boc Protection cluster_characterization Characterization Starting_Materials Piperidin-4-one + Acrylonitrile Dinitrile_Intermediate Dinitrile Intermediate Starting_Materials->Dinitrile_Intermediate Double Michael Addition Parent_Diamine 2,9-diazaspiro[5.5]undecane Dinitrile_Intermediate->Parent_Diamine Reductive Cyclization (LAH) Boc_Protection Mono-Boc Protection with Boc₂O Parent_Diamine->Boc_Protection Final_Product 2-Boc-2,9-diazaspiro[5.5]undecane Boc_Protection->Final_Product Characterization NMR, IR, MS Analysis Final_Product->Characterization

Caption: Proposed synthetic pathway and characterization workflow.

Diagram 2: Logical Relationship of Synthetic Stages

Logical_Relationship Logical Flow of Synthesis A Core Synthesis: Construct 2,9-diazaspiro[5.5]undecane B Protection: Introduce Boc group selectively A->B Proceeds to C Purification: Isolate the mono-protected product B->C Requires D Analysis: Confirm structure and purity C->D Enables

Caption: Logical progression of the synthesis and analysis.

Technical Guide: tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 189333-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, with CAS number 189333-03-7, is a heterocyclic organic compound featuring a spirocyclic diaza-alkane core. This bifunctional molecule incorporates a secondary amine and a Boc-protected secondary amine, making it a valuable building block in medicinal chemistry and organic synthesis. Its rigid spirocyclic scaffold provides a unique three-dimensional geometry that is increasingly utilized in the design of novel therapeutic agents, particularly for targeting complex biological systems. This guide provides a comprehensive overview of its chemical properties, structure, and its application in the development of bioactive molecules.

Chemical Structure and Properties

The structural formula of this compound is characterized by a spiro center connecting two piperidine rings, with one of the nitrogen atoms protected by a tert-butoxycarbonyl (Boc) group.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 189333-03-7

  • Molecular Formula: C₁₄H₂₆N₂O₂

  • SMILES: C1CNCC2(C1)CCCCN2C(=O)OC(C)(C)C

  • InChI Key: UTFBOGXIVNMTCO-UHFFFAOYSA-N

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CAS 189333-03-7

PropertyValueSource
Molecular Weight 254.37 g/mol N/A
Appearance Solid[1]
Purity ≥95%[1]
Boiling Point 354 °C (predicted)N/A
Density 1.05 g/cm³ (predicted)N/A
Flash Point 168 °C (predicted)N/A
pKa 10.97 ± 0.20 (predicted)N/A
Storage Temperature 2-8°CN/A

Synthesis and Reactivity

The synthesis of this compound typically involves the initial construction of the 2,9-diazaspiro[5.5]undecane core, followed by the selective protection of one of the secondary amine functionalities with a Boc group. The unprotected secondary amine serves as a versatile handle for further chemical modifications.

General Synthetic Approach for the Diazaspiro[5.5]undecane Core

The construction of the diazaspiro[5.5]undecane scaffold can be achieved through multi-step synthetic routes. A common strategy involves the cyclization of appropriately substituted piperidine precursors.

Experimental Protocol: N-Boc Protection of a Secondary Amine

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in the synthesis of the title compound. This reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 2,9-diazaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Dissolve 2,9-diazaspiro[5.5]undecane (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Below is a generalized workflow for the N-Boc protection process.

G General Workflow for N-Boc Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,9-diazaspiro[5.5]undecane and base in anhydrous solvent add_boc Add Boc₂O solution dropwise start->add_boc stir Stir at room temperature (2-16 hours) add_boc->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end Obtain pure tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate purify->end

A generalized experimental workflow for N-Boc protection.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds with potential therapeutic applications. Its rigid structure allows for the precise orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Modulators of GABA-A Receptors

The diazaspiro[5.5]undecane scaffold has been incorporated into molecules designed as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and sleep disorders.

The signaling pathway of the GABA-A receptor involves the binding of GABA, which opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

G GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Cl_channel Chloride Ion Channel Opening GABA_A_Receptor->Cl_channel Cl_influx Influx of Cl⁻ ions Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Simplified diagram of the GABA-A receptor signaling pathway.
Intermediates for Compounds Targeting Autoimmune Diseases

This spirocyclic building block has also been utilized in the synthesis of pyrazolopyridinamine compounds intended for the treatment of autoimmune diseases.[2] Many autoimmune disorders are driven by the dysregulation of cytokine signaling, which often involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression, including genes involved in inflammation and immune responses.

G JAK-STAT Signaling Pathway in Autoimmune Disease Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds to JAK Janus Kinase (JAK) Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Dimerization STAT Dimerization STAT->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Regulation of Gene Expression (e.g., inflammatory genes) Translocation->Gene_Expression Immune_Response Pro-inflammatory Immune Response Gene_Expression->Immune_Response

Overview of the JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of selective modulators of important biological targets, including ion channels and signaling pathways implicated in a range of diseases. The synthetic accessibility of this compound, coupled with the reactivity of its unprotected secondary amine, ensures its continued application in the design and synthesis of next-generation therapeutics.

References

The Spiraling World of Bioactive Diazaspiro[5.5]undecanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane core, a unique three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its rigid conformation allows for the precise spatial arrangement of substituents, leading to high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of various diazaspiro[5.5]undecane isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this dynamic field.

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Hub of Metabolic and Neurological Activity

The 1,9-diazaspiro[5.5]undecane framework has been extensively studied, revealing a broad spectrum of biological activities, particularly in the realms of metabolic disorders and neuroscience.

Targeting Metabolic Diseases

Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Inhibition of ACC is a promising strategy for the treatment of obesity and related metabolic disorders.

Quantitative Data for ACC Inhibition

Compound IDACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Reference
1a H2-pyridyl158[1]
1b H4-pyridyl2512[1]
1c H2-quinolyl73[1][2]
1d Me2-quinolyl115[1][2]

Experimental Protocol: ACC Activity Assay

A common method to determine ACC activity involves a coupled-enzyme assay measuring the production of ADP.

  • Reagents: Purified ACC1 or ACC2 enzyme, Acetyl-CoA, ATP, NaHCO₃, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and NaHCO₃.

    • Add the test compound (diazaspiro[5.5]undecane derivative) at various concentrations.

    • Initiate the reaction by adding the ACC enzyme.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate IC₅₀ values from the dose-response curves.

Signaling Pathway: ACC Regulation

The activity of ACC is regulated by both allosteric mechanisms and covalent modification, primarily through the AMP-activated protein kinase (AMPK) signaling pathway.

ACC_Signaling AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates and inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis is a substrate for

ACC signaling pathway.

Certain 1,9-diazaspiro[5.5]undecane derivatives act as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) involved in the regulation of appetite and energy homeostasis. Antagonism of the Y5 receptor is a potential therapeutic approach for obesity.[2]

Quantitative Data for NPY Y5 Receptor Antagonism

Compound IDNPY Y5 IC₅₀ (nM)Reference
2a HBenzoyl< 100[2]
2b H4-Fluorobenzoyl< 50[2]
2c MeBenzoyl< 500[2]

Experimental Protocol: NPY Y5 Receptor Radioligand Binding Assay

  • Reagents: Membranes from cells expressing the human NPY Y5 receptor, [¹²⁵I]-PYY (radioligand), unlabeled test compounds, binding buffer.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [¹²⁵I]-PYY at a fixed concentration, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate IC₅₀ values and subsequently Ki values using the Cheng-Prusoff equation.

Signaling Pathway: NPY Y5 Receptor

The NPY Y5 receptor is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

NPY_Y5_Signaling NPY NPY Y5R NPY Y5 Receptor NPY->Y5R binds to Gi Gi Y5R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces

NPY Y5 Receptor signaling.

The 3,9-Diazaspiro[5.5]undecane Scaffold: Modulators of GABAergic Neurotransmission

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data for GABA-A Receptor Modulation

Compound IDGABA-A α₁β₂γ₂ Ki (nM)Reference
3a HPhenyl180[3]
3b H3-Chlorophenyl250[3]
3c MePhenyl320[3]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

The protocol is similar to the NPY Y5 receptor binding assay, with the following modifications:

  • Reagents: Membranes from cells expressing the desired GABA-A receptor subtype (e.g., α₁β₂γ₂), [³H]-Muscimol or [³H]-Flunitrazepam as the radioligand.

Other Diazaspiro[5.5]undecane Isomers: Expanding the Therapeutic Landscape

While the 1,9- and 3,9-isomers are the most studied, other diazaspiro[5.5]undecane cores are also being explored for their therapeutic potential.

2,8-Diazaspiro[5.5]undecane Derivatives

Limited public data is available on the specific biological activities of 2,8-diazaspiro[5.5]undecane derivatives. Further research is needed to fully elucidate their pharmacological profile.

1,7-Diazaspiro[5.5]undecane Derivatives

Analogues of 1,7-diazaspiro[5.5]undecane have been investigated, though detailed quantitative biological data in the public domain remains sparse.

General Experimental Workflow for In Vitro Cytotoxicity

A common initial step in assessing the biological activity of novel compounds is to evaluate their cytotoxicity against various cell lines. The MTT assay is a widely used method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials: Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the diazaspiro[5.5]undecane test compounds.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate Incubate (48-72h) add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add Solubilization Solution incubate_mtt->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

References

The Strategic Role of tert-Butyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold, a unique three-dimensional structural motif, has garnered significant attention in medicinal chemistry for its ability to confer conformational rigidity and novel chemical space exploration. Among these, the 2,9-diazaspiro[5.5]undecane core has emerged as a privileged structure, serving as a foundational building block for a diverse array of pharmacologically active agents. This technical guide focuses on the pivotal role of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, a key intermediate whose strategic application has enabled the development of potent and selective modulators for a range of therapeutic targets.

The 2,9-Diazaspiro[5.5]undecane Core: A Versatile Scaffold

The 2,9-diazaspiro[5.5]undecane framework, characterized by two nitrogen-containing six-membered rings sharing a single carbon atom, provides a rigid and defined orientation for substituent groups. This structural rigidity can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. The presence of two nitrogen atoms at the 2 and 9 positions offers multiple points for chemical modification, allowing for the generation of extensive and diverse chemical libraries.

The tert-butoxycarbonyl (Boc) protecting group on the 2-position nitrogen in this compound is instrumental in synthetic strategies. It allows for the selective functionalization of the nitrogen at the 9-position, followed by deprotection and subsequent modification at the 2-position, enabling a divergent and efficient approach to a wide range of derivatives.

Therapeutic Applications of 2,9-Diazaspiro[5.5]undecane Derivatives

Derivatives of the 2,9-diazaspiro[5.5]undecane core have demonstrated significant potential across multiple therapeutic areas. The versatility of this scaffold is highlighted by its successful incorporation into molecules targeting G-protein coupled receptors (GPCRs), enzymes, and other critical biological targets.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

A novel approach to pain management involves the simultaneous modulation of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). Dual MOR agonists/σ1R antagonists are sought after for their potential to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, a closely related analog, have been synthesized and evaluated for this dual activity. The 2,9-diazaspiro[5.5]undecane core serves as a key pharmacophoric element in these molecules, with substitutions at the 9-position influencing MOR agonism and σ1R antagonism.

Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases, including chronic kidney disease. Trisubstituted urea derivatives incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent sEH inhibitors. These compounds have demonstrated oral activity in animal models of glomerulonephritis, highlighting the potential of this spirocyclic core in developing treatments for chronic kidney diseases.

γ-Aminobutyric Acid Type A (GABAA) Receptor Antagonists

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Modulators of the GABAA receptor are used to treat a variety of neurological and psychiatric disorders. 3,9-Diazaspiro[5.5]undecane-based compounds have been developed as potent and competitive GABAA receptor antagonists. These molecules have shown promise for applications where peripheral GABAA receptor inhibition is desired, and their unique structure-activity relationship has been explored to optimize their binding affinity and selectivity.

METTL3 Inhibitors for Oncology

METTL3 (Methyltransferase-like 3) is an enzyme responsible for the N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression. Dysregulation of METTL3 has been implicated in various cancers, making it an attractive target for anticancer drug development. 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective METTL3 inhibitors. These compounds have demonstrated target engagement in cellular assays, leading to a reduction in m6A levels in cancer cell lines.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells. CCR5 antagonists block this interaction, preventing viral entry and replication. The 3,9-diazaspiro[5.5]undecane scaffold has been utilized in the design of novel CCR5 antagonists with potent antiviral activity.

Synthesis of the Core Intermediate

The synthesis of this compound is a critical first step in the development of these diverse therapeutic agents. While multiple synthetic routes exist, a common strategy involves the construction of the spirocyclic core followed by the introduction of the Boc protecting group.

G cluster_synthesis General Synthetic Workflow Start Starting Materials Spirocyclization Spirocyclization Reaction Start->Spirocyclization Core 2,9-Diazaspiro[5.5]undecane Core Spirocyclization->Core Boc_Protection Boc Protection Core->Boc_Protection Intermediate This compound Boc_Protection->Intermediate Functionalization_N9 Functionalization at N9 Intermediate->Functionalization_N9 Deprotection Boc Deprotection Functionalization_N9->Deprotection Functionalization_N2 Functionalization at N2 Deprotection->Functionalization_N2 Final_Compound Pharmacologically Active Compound Functionalization_N2->Final_Compound

Caption: General synthetic workflow for 2,9-diazaspiro[5.5]undecane derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from the 2,9-diazaspiro[5.5]undecane scaffold.

Table 1: GABAA Receptor Binding Affinity

CompoundRadioligandPreparationKi (nM)
1e [3H]GABARat brain membranes180

Table 2: METTL3 Inhibition

CompoundAssay TypeIC50 (nM)
UZH2 (22) TR-FRET5

Table 3: Antiviral Activity of CCR5 Antagonists

CompoundAssay TypeIC50 (nM)
Maraviroc Pseudovirus Neutralization2.5 ± 0.4
Compound 32 Antiviral AssayPotent Activity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this area.

GABAA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for the GABAA receptor.

Protocol:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membranes multiple times with buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer.[1]

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound.[1]

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_gaba_assay GABAA Receptor Binding Assay Workflow Membrane_Prep Membrane Preparation Binding_Reaction Binding Reaction Setup Membrane_Prep->Binding_Reaction Incubation Incubation Binding_Reaction->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for a GABAA receptor radioligand binding assay.

Soluble Epoxide Hydrolase (sEH) Fluorometric Inhibitor Screening Assay

Objective: To identify and characterize inhibitors of sEH.

Protocol:

  • Reagent Preparation: Prepare solutions of sEH enzyme, a fluorogenic substrate, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the sEH enzyme and the test compound or vehicle control.

  • Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the test compound. Determine the IC50 value of the inhibitor.

METTL3 TR-FRET Inhibition Assay

Objective: To measure the inhibition of METTL3 enzymatic activity.

Protocol:

  • Reaction Setup: In a suitable assay plate, combine the METTL3/METTL14 enzyme complex, a biotinylated RNA substrate, S-adenosylmethionine (SAM), and the test compound.

  • Enzymatic Reaction: Incubate the plate to allow the methylation of the RNA substrate by METTL3.

  • Detection: Add a detection mixture containing a Europium-labeled anti-m6A antibody and a streptavidin-conjugated acceptor fluorophore.

  • Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high signal indicates a high level of m6A and low inhibition, while a low signal indicates inhibition of METTL3.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_mettl3_pathway METTL3 Signaling Pathway METTL3_14 METTL3/METTL14 Complex SAH SAH METTL3_14->SAH m6A_mRNA mRNA (m6A) METTL3_14->m6A_mRNA SAM SAM SAM->METTL3_14 mRNA mRNA (A) mRNA->METTL3_14 Methylation Reader Reader Proteins (e.g., YTHDF1/2/3) m6A_mRNA->Reader Binding Downstream Downstream Effects (Translation, Stability, Splicing) Reader->Downstream

Caption: Simplified METTL3 signaling pathway.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its role as a versatile, Boc-protected intermediate provides a robust and efficient platform for the synthesis of a wide range of structurally diverse and pharmacologically active compounds. The successful application of this core in developing potent modulators for challenging targets such as dual-action opioid ligands, sEH, GABAA receptors, and METTL3 underscores its significance as a privileged scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly continue to be a cornerstone of successful drug discovery programs.

References

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents an outline of the expected spectroscopic characteristics and detailed, standardized protocols for acquiring such data.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 189333-03-7

  • Molecular Formula: C₁₄H₂₆N₂O₂

  • Molecular Weight: 254.37 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m4HCH₂ adjacent to N-Boc
~2.8 - 3.0m4HCH₂ adjacent to secondary amine
~1.5 - 1.7m8HCyclohexane ring protons
1.46s9Htert-butyl group
(broad singlet)br s1HNH proton

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155Carbonyl carbon (C=O) of Boc group
~79Quaternary carbon of tert-butyl group
~50Spirocyclic quaternary carbon
~45 - 50Carbons adjacent to nitrogen
~28 - 35Cyclohexane ring carbons
28.4Methyl carbons of tert-butyl group

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 (broad)N-H stretch (secondary amine)
2920 - 2980C-H stretch (aliphatic)
~1680 - 1700C=O stretch (carbamate)
~1160 - 1250C-N stretch
~1150C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon Assignment
255.2067[M+H]⁺
277.1887[M+Na]⁺
199.1594[M - C₄H₉O₂ + H]⁺ (loss of Boc group)

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 45 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Report Final Report Generation Interpretation->Report

Caption: General workflow for spectroscopic analysis.

Navigating the Physicochemical Landscape of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₂O₂-
Molecular Weight254.37 g/mol -
Predicted pKa10.97 ± 0.20[1]
Boiling Point354°C[1]
Density1.05 g/cm³[1]

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various in vitro and in vivo assays. The N-Boc protecting group in tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate generally imparts a degree of lipophilicity, suggesting better solubility in organic solvents compared to aqueous media.

A systematic evaluation of solubility in a range of common laboratory solvents is essential. The following tables outline the expected solubility profile and provide a framework for experimental determination.

Table 1: Quantitative Solubility in Common Organic Solvents (Thermodynamic Solubility)

SolventChemical ClassExpected Solubility (mg/mL) at 25°C
Dichloromethane (DCM)Chlorinated> 50
ChloroformChlorinated> 50
Methanol (MeOH)Alcohol10 - 50
Ethanol (EtOH)Alcohol10 - 50
Isopropanol (IPA)Alcohol5 - 20
Tetrahydrofuran (THF)Ether> 50
Diethyl EtherEther5 - 20
Ethyl Acetate (EtOAc)Ester10 - 50
AcetoneKetone10 - 50
Acetonitrile (ACN)Nitrile10 - 50
Dimethylformamide (DMF)Amide> 50
Dimethyl Sulfoxide (DMSO)Sulfoxide> 50
TolueneAromatic Hydrocarbon1 - 10
HeptaneAliphatic Hydrocarbon< 1

Table 2: Aqueous Solubility (Kinetic and Thermodynamic)

ConditionSolubility TypeExpected Solubility (µg/mL)
pH 5.0 BufferKinetic10 - 100
pH 7.4 Buffer (PBS)Kinetic1 - 50
pH 9.0 BufferKinetic< 10
pH 7.4 Buffer (PBS)Thermodynamic< 10

Stability Assessment

The stability of this compound is crucial for ensuring its integrity during storage, handling, and experimental procedures. The primary points of lability are the Boc-protecting group and the spirocyclic diamine core.

General Stability Characteristics of N-Boc Protected Amines:

  • Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions, such as in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Thermal Stress: While relatively stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal decomposition of the Boc group.[2]

  • Basic and Nucleophilic Conditions: The Boc group is generally stable under basic and nucleophilic conditions.[2]

Table 3: Stability Profile under Stressed Conditions

ConditionDescriptionExpected Outcome
Acidic 0.1 N HCl, Room TemperatureRapid degradation (de-Boc protection)
Basic 0.1 N NaOH, Room TemperatureGenerally stable
Oxidative 3% H₂O₂, Room TemperaturePotential for oxidation of the amine groups
Thermal 60°C, Solid StatePotential for slow degradation over time
Photostability ICH Q1B guidelinesTo be determined experimentally

Experimental Protocols

To generate the quantitative data summarized above, the following detailed experimental methodologies are recommended.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (as per Table 1)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed 2 mL glass vial.

  • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Protocol 2: Kinetic Aqueous Solubility Assay (High-Throughput Method)

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

Materials:

  • 10 mM DMSO stock solution of this compound

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Plate shaker

Procedure:

  • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake it vigorously for 2 hours at room temperature.

  • Measure the turbidity of the solution in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

  • Alternatively, for a quantitative measurement, centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength.

  • Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve.

Protocol 3: Accelerated Stability Study (Forced Degradation)

Objective: To evaluate the stability of the compound under stressed conditions to identify potential degradation pathways.

Materials:

  • This compound

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • HPLC system with UV and/or Mass Spectrometry (MS) detection

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Solution State Stability:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • To separate aliquots, add an equal volume of 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂.

    • Store the solutions at a specified temperature (e.g., 40°C) and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Solid-State Stability:

    • Place a known amount of the solid compound in a clear glass vial for thermal and photostability testing.

    • For thermal stability, store the vial in an oven at an elevated temperature (e.g., 60°C).

    • For photostability, expose the sample to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the solid samples at appropriate time intervals by dissolving them in a suitable solvent and using HPLC.

  • Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Use a mass spectrometer to identify the mass of any significant degradants.

Visualizing the Workflow

A logical workflow is essential for systematically assessing the solubility and stability of a research compound.

G Workflow for Solubility and Stability Assessment cluster_0 Compound Acquisition & Characterization cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Analysis & Reporting start Obtain Solid Compound char Confirm Identity & Purity (NMR, LC-MS, etc.) start->char kinetic Kinetic Solubility (Aqueous Buffers) char->kinetic forced Forced Degradation (Acid, Base, Oxidative) char->forced thermo Thermodynamic Solubility (Organic & Aqueous) analysis Analyze Data & Quantify Results thermo->analysis thermal Thermal Stability (Solid & Solution) photo Photostability (ICH Q1B) photo->analysis report Generate Technical Report analysis->report

Caption: A logical workflow for the systematic evaluation of a research compound's solubility and stability.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility and stability of this compound. While specific data for this molecule is pending experimental investigation, the provided protocols and expected outcomes based on its chemical class offer valuable guidance for researchers. A thorough characterization of these properties is a critical step in de-risking a compound and enabling its smooth progression through the drug discovery and development pipeline.

References

Unlocking the Therapeutic Potential of 2,9-Diazaspiro[5.5]undecane Derivatives: A Technical Guide to Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,9-diazaspiro[5.5]undecane scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas. This in-depth technical guide explores the core therapeutic targets of these derivatives, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Dual-Action Analgesics: Targeting Mu-Opioid and Sigma-1 Receptors

A prominent therapeutic application of 2,9-diazaspiro[5.5]undecane derivatives, specifically the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, is in the development of novel analgesics.[1][2] These compounds have been engineered as potent dual-acting ligands, functioning as both mu-opioid (µ) receptor agonists and sigma-1 (σ1) receptor antagonists.[1][2][3] This unique pharmacological profile offers the potential for potent pain relief with a reduced side-effect profile compared to traditional opioids.[1][2] The synergistic antagonism of the σ1 receptor is thought to mitigate some of the adverse effects associated with µ-opioid receptor agonism.

Quantitative Data: Receptor Binding and Functional Activity
Compoundµ-Opioid Receptor (hMOR) Ki (nM)σ1 Receptor (hσ1R) Ki (nM)µ-Opioid Receptor Functional Agonism (EC50, nM)Efficacy (%)
15au 2.4 ± 0.53.9 ± 0.916 ± 593 ± 4
Oxycodone 16 ± 3>10,00018 ± 3100

Data represents mean ± SD for at least two independent experiments. Efficacy is relative to the maximum effect induced by the standard agonist DAMGO.[1]

Signaling Pathway

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation Analgesia Analgesia MOR->Analgesia Sigma1R Sigma-1 Receptor Reduced_Side_Effects Reduced Side Effects Sigma1R->Reduced_Side_Effects Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP_Reduction ↓ cAMP Adenylyl_Cyclase->cAMP_Reduction Diazaspiro_Derivative 2,9-Diazaspiro[5.5] undecane Derivative Diazaspiro_Derivative->MOR Agonist Diazaspiro_Derivative->Sigma1R Antagonist cAMP_Reduction->Analgesia

Caption: Dual MOR agonist and σ1R antagonist signaling cascade.

Anti-Inflammatory and Organ Protection: Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane bearing a trisubstituted urea moiety have emerged as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, offering a promising therapeutic strategy for chronic kidney diseases and potentially other inflammatory conditions.[4]

Quantitative Data: sEH Inhibitory Potency
CompoundHuman sEH IC50 (nM)Rat sEH IC50 (nM)
Compound 19 0.871.2

IC50 values were determined using a fluorescent-based assay.[4]

Experimental Workflow

sEH_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Fluorometric sEH Assay Start->Primary_Screen Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: Orthogonal sEH Assay Hit_Identification->Secondary_Assay Active End End Hit_Identification->End Inactive Hit_Confirmation Hit Confirmation Secondary_Assay->Hit_Confirmation Hit_Confirmation->Primary_Screen Not Confirmed In_Vivo_Model In Vivo Efficacy Model (e.g., CKD Rat Model) Hit_Confirmation->In_Vivo_Model Confirmed Lead_Candidate Lead Candidate In_Vivo_Model->Lead_Candidate

Caption: Workflow for sEH inhibitor screening and development.

Neuromodulation and Immunomodulation: GABA-A Receptor Antagonism

The 3,9-diazaspiro[5.5]undecane scaffold has been utilized to develop potent and selective antagonists for the γ-aminobutyric acid type A (GABA-A) receptor.[5][6][7] These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Peripherally, GABA-A receptors are also expressed on immune cells, and their modulation can impact immune responses. Antagonists based on this scaffold have shown potential for immunomodulatory applications, for instance, by rescuing T-cell proliferation from inhibition.[6][7]

Quantitative Data: GABA-A Receptor Binding Affinity
CompoundGABA-A Receptor Ki (nM)
1e (m-methylphenyl analog) 180

Ki value determined by radioligand binding assay.[7]

Logical Relationship

GABA_A_Antagonism_Logic Diazaspiro_Derivative 3,9-Diazaspiro[5.5] undecane Derivative GABA_A_Receptor GABA-A Receptor Diazaspiro_Derivative->GABA_A_Receptor Antagonist Chloride_Influx Chloride Influx GABA_A_Receptor->Chloride_Influx Activation T_Cell_Inhibition T-Cell Inhibition GABA_A_Receptor->T_Cell_Inhibition Modulation GABA_Binding GABA Binding GABA_Binding->GABA_A_Receptor Agonist Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization

Caption: Mechanism of GABA-A receptor antagonism.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits.

  • Reagent Preparation:

    • sEH Assay Buffer: Warm to room temperature before use.

    • sEH Substrate: Prepare a working solution as per the manufacturer's instructions, protecting it from light.

    • Human sEH Enzyme: Reconstitute the lyophilized enzyme in sEH Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.

    • Test Compound (e.g., 2,9-diazaspiro[5.5]undecane derivative): Prepare a 100X stock solution in a suitable solvent (e.g., DMSO). Create a 10X working solution by diluting the stock 1:10 in sEH Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the 10X test compound to the appropriate wells.

    • For the "Solvent Control" wells, add 10 µL of the 1:10 diluted solvent.

    • For the "Inhibitor Control" wells, add 10 µL of a standard inhibitor (e.g., NCND).

    • Add sEH Assay Buffer to bring the volume in all wells to 80 µL.

    • Initiate the reaction by adding 20 µL of the reconstituted sEH enzyme solution to all wells except the "Background Control" wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Start the enzymatic reaction by adding 20 µL of the sEH substrate working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader (e.g., Excitation/Emission: 330/465 nm or 362/460 nm, depending on the substrate) in kinetic mode.

    • Record fluorescence every 30-60 seconds for 15-30 minutes at 25°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each test compound concentration relative to the solvent control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Mu-Opioid Receptor (MOR) Agonist Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins coupled to the MOR.

  • Membrane Preparation:

    • Use membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

    • Prepare membranes by homogenization and centrifugation, and store them at -80°C.

  • Assay Buffer:

    • Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, various concentrations of the test compound (agonist), and [³⁵S]GTPγS in the assay buffer.

    • For determining non-specific binding, include a high concentration of unlabeled GTPγS in a set of wells.

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed as a percentage of the stimulation produced by a standard full agonist like DAMGO.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound for the σ1 receptor.

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver.

  • Assay Buffer:

    • Use a Tris-HCl buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine, typically at its Kd concentration), and a range of concentrations of the unlabeled test compound.

    • To determine non-specific binding, include a high concentration of a known σ1 ligand (e.g., haloperidol) in a set of wells.

    • Incubate the plate at 37°C for 90-120 minutes.

  • Measurement and Data Analysis:

    • The measurement and data analysis steps are similar to the [³⁵S]GTPγS binding assay, involving filtration and scintillation counting.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Antagonist Electrophysiology Assay (Whole-Cell Patch Clamp)

This method directly measures the effect of compounds on the function of GABA-A receptor ion channels.

  • Cell Preparation:

    • Use cells expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells transfected with specific α, β, and γ subunits) or primary neurons.

    • Culture the cells on coverslips suitable for microscopy and electrophysiology.

  • Recording Setup:

    • Use a patch-clamp amplifier, microscope, and micromanipulators.

    • Fill glass micropipettes (electrodes) with an internal solution containing a high chloride concentration.

    • The external (bath) solution should be a physiological saline solution.

  • Recording Procedure:

    • Establish a whole-cell recording configuration on a single cell.

    • Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

    • Apply a known concentration of GABA (e.g., the EC50 concentration) to the cell using a rapid perfusion system to elicit an inward chloride current.

    • After establishing a stable baseline response to GABA, co-apply the test compound (2,9-diazaspiro[5.5]undecane derivative) with GABA.

    • Record the current response in the presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

    • Calculate the percent inhibition of the GABA response caused by the test compound.

    • To determine the IC50, test a range of antagonist concentrations and plot the percent inhibition against the log of the concentration.

T-Cell Proliferation Assay (Dye Dilution Method)

This assay assesses the immunomodulatory effect of compounds on T-cell activation and division.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Label the PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar tracking dye. This dye is equally distributed to daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

  • Assay Setup:

    • Plate the dye-labeled PBMCs in a 96-well plate.

    • Add T-cell activators to the wells, such as anti-CD3 and anti-CD28 antibodies, to stimulate T-cell proliferation.

    • Add various concentrations of the test compound (e.g., a 3,9-diazaspiro[5.5]undecane-based GABA-A antagonist).

    • Include appropriate controls: unstimulated cells (negative control) and stimulated cells without the test compound (positive control).

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator to allow for cell division.

  • Measurement:

    • Harvest the cells and analyze them by flow cytometry.

    • Measure the fluorescence intensity of the proliferation dye in the T-cell population (e.g., gated on CD3+ cells).

  • Data Analysis:

    • Analyze the flow cytometry data to identify distinct peaks of fluorescence, with each successive peak representing a generation of cell division.

    • Quantify the percentage of cells that have divided and the proliferation index (the average number of divisions for all responding cells).

    • Compare the proliferation in the presence of the test compound to the positive control to determine its effect on T-cell proliferation.

References

A Technical Review of Patents Citing Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate serves as a critical building block in the synthesis of a variety of therapeutically relevant molecules. Its rigid, three-dimensional spirocyclic core makes it an attractive scaffold for developing ligands with high specificity and novel pharmacological properties. This technical guide provides an in-depth review of key patents that cite this compound, focusing on its application in the development of Monoglyceride Lipase (MAGL) inhibitors and its broader utility in medicinal chemistry. We will delve into the quantitative data, experimental protocols, and relevant biological pathways described in these patents.

Core Application: Development of MAGL Inhibitors

A significant body of patent literature citing this compound originates from Pfizer Inc., focusing on the development of novel inhibitors for Monoglyceride Lipase (MAGL).[1][2][3] MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in a range of disorders, including pain, inflammation, anxiety, and neurodegenerative diseases.[2]

The patents, particularly US9845301B2 and US10428034B2, describe the synthesis of 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives that utilize the diazaspiro[5.5]undecane scaffold.[1][2] This scaffold serves as a foundational element onto which other chemical moieties are added to achieve potent and selective MAGL inhibition.

Quantitative Data: MAGL Inhibition

The primary quantitative data presented in these patents revolves around the in vitro efficacy of the synthesized compounds as MAGL inhibitors. The inhibitory activity is typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the MAGL enzyme activity. While specific IC50 values for a large set of compounds are detailed within the full patent documents, a representative summary is provided below.

Compound ClassTargetRepresentative IC50 Range (nM)Patent Reference
Carbamate derivatives of 2,9-diazaspiro[5.5]undecaneHuman MAGL1 - 100US9845301B2[1], US10428034B2[2]

Note: The IC50 values are generalized from the examples within the patents. For specific compound activities, direct consultation of the patent documents is recommended.

Experimental Protocols

The patents provide detailed methodologies for both the chemical synthesis of the inhibitors and the biological assays used to determine their efficacy.

General Synthetic Protocol

The synthesis of the target MAGL inhibitors generally involves a multi-step process starting with the core scaffold, this compound. The following workflow illustrates a generalized synthetic route described in the patents.[2]

G cluster_synthesis Generalized Synthetic Workflow A This compound B Alkylation of secondary amine A->B Reagent: (R)-epifluorohydrin or similar Base C Boc-protected intermediate B->C D Deprotection (e.g., TFA) C->D Acid: Trifluoroacetic Acid (TFA) E Coupling with carbamate moiety D->E Reagent: e.g., (2R)-1,1,1-trifluoro-3- [(4-methoxybenzyl)oxy]propan-2-yl derivative F Final MAGL Inhibitor E->F

Caption: Generalized synthetic pathway for MAGL inhibitors.

Detailed Steps:

  • Alkylation: The process often begins with the alkylation of the secondary amine on the this compound core.

  • Intermediate Formation: This reaction yields a Boc-protected intermediate, where the desired substituent has been added to the 9-position of the spiro-scaffold.[2]

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed, typically using a strong acid like trifluoroacetic acid (TFA), to expose the secondary amine.[2]

  • Coupling: The final step involves coupling the deprotected amine with a suitable carbamate-containing moiety to yield the final, active MAGL inhibitor.[2]

Note: Reaction conditions such as solvents, temperatures, and reaction times are variable and are detailed for each specific example within the patent documents.[1]

MAGL Inhibition Assay Protocol

The in vitro activity of the synthesized compounds is determined using a biochemical assay to measure the inhibition of human MAGL.

G cluster_assay MAGL Inhibition Assay Workflow P1 Prepare Assay Buffer and Reagents P2 Add Test Compound (inhibitor) at various concentrations P1->P2 P3 Add human MAGL enzyme P2->P3 P4 Pre-incubate P3->P4 P5 Initiate reaction by adding substrate (e.g., 2-AG) P4->P5 P6 Incubate at controlled temperature P5->P6 P7 Stop reaction P6->P7 P8 Detect product formation (e.g., fluorescence or MS) P7->P8 P9 Calculate % Inhibition and determine IC50 P8->P9

Caption: Workflow for the in vitro MAGL inhibition assay.

Methodology Details:

  • Reagents: The assay is typically performed in a buffer solution containing the purified human MAGL enzyme.

  • Compound Addition: The test compounds, derived from the diazaspiro[5.5]undecane scaffold, are added at a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a suitable substrate, such as 2-arachidonoylglycerol (2-AG).

  • Detection: After a set incubation period, the amount of product formed (or remaining substrate) is quantified. This can be done using various detection methods, including fluorescence-based probes or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. These data are then used to determine the IC50 value.

Signaling Pathway Context

The therapeutic rationale for developing these inhibitors is based on their modulation of the endocannabinoid system. The diagram below illustrates the central role of MAGL and the effect of its inhibition.

G cluster_pathway Endocannabinoid Signaling Pathway Modulation TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme TwoAG->MAGL Hydrolysis CB1R CB1 Receptor TwoAG->CB1R Agonism CB2R CB2 Receptor TwoAG->CB2R Agonism AA Arachidonic Acid MAGL->AA PGs Pro-inflammatory Prostaglandins AA->PGs Therapeutic Therapeutic Effects (Analgesia, Anti-inflammation, etc.) CB1R->Therapeutic CB2R->Therapeutic Inhibitor MAGL Inhibitor (e.g., from 2,9-diazaspiro[5.5]undecane) Inhibitor->MAGL Inhibition

Caption: Effect of MAGL inhibition on the endocannabinoid pathway.

As shown, 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2. MAGL breaks down 2-AG into arachidonic acid, which can then be converted into pro-inflammatory prostaglandins. By inhibiting MAGL, the synthesized compounds prevent the degradation of 2-AG. The resulting increase in 2-AG levels enhances the activation of CB1 and CB2 receptors, leading to desired therapeutic outcomes such as pain relief and reduction of inflammation.

Broader Applications and Future Directions

While the most prominent citations of this compound are in the context of MAGL inhibitors, the versatile nature of this scaffold is evident from its appearance in patents related to other therapeutic targets. Patents for muscarinic agonists and METTL3 inhibitors also utilize similar spirocyclic structures, highlighting the value of this chemical motif in creating diverse and specific ligands for a range of biological targets.[4][5]

The continued exploration of derivatives based on the 2,9-diazaspiro[5.5]undecane core is likely to yield novel drug candidates for various diseases, from neurodegenerative disorders to cancer.[6][7] The synthetic accessibility and the conformational rigidity of this scaffold make it a valuable tool in the arsenal of medicinal chemists.

References

Methodological & Application

Application Note: N-Alkylation of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. The selective functionalization of the secondary amine at the 9-position is crucial for generating libraries of compounds with diverse pharmacological profiles. Two robust and widely applicable methods are presented: reductive amination and direct N-alkylation .

Data Presentation

The following table summarizes typical reagents, conditions, and expected yields for the N-alkylation of this compound based on analogous reactions with similar piperidine-containing scaffolds.[1]

MethodAlkylating AgentReducing Agent/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Reductive AminationAldehyde or KetoneSodium triacetoxyborohydride (STAB)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temperature12-2470-95
Direct N-AlkylationAlkyl Halide (R-X)Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Acetonitrile (MeCN) or Dimethylformamide (DMF)Room Temperature to 80°C12-4860-90

Experimental Protocols

Method 1: Reductive Amination

This procedure describes the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] This method is favored for its mild reaction conditions and broad substrate scope.[3]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE, add the corresponding aldehyde or ketone (1.1 - 1.2 equivalents).

  • If the amine salt is used, add a base like triethylamine (1.1 equivalents) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Method 2: Direct N-Alkylation

This protocol outlines the direct N-alkylation of this compound with an alkyl halide in the presence of a mild base.[4]

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous MeCN or DMF, add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 equivalents).

  • Add the alkyl halide (1.1 - 1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if necessary.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Workflow Diagrams

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A This compound D Mix & Stir (1-2h, RT) A->D B Aldehyde or Ketone B->D C Solvent (DCM/DCE) C->D E Add NaBH(OAc)₃ D->E Imine Formation F Stir (12-24h, RT) E->F G Quench (aq. NaHCO₃) F->G Reduction H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K N-Alkylated Product J->K

Caption: Reductive Amination Workflow.

Direct_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A This compound E Mix & Stir (12-48h, RT-80°C) A->E B Alkyl Halide B->E C Base (K₂CO₃/Et₃N) C->E D Solvent (MeCN/DMF) D->E F Filter & Concentrate E->F SN2 Reaction G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J N-Alkylated Product I->J

Caption: Direct N-Alkylation Workflow.

References

Application Notes and Protocols for Boc Deprotection of 2,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed overview of the common conditions and protocols for the deprotection of N-Boc protected 2,9-diazaspiro[5.5]undecane derivatives, a scaffold of increasing interest in medicinal chemistry. While specific reaction kinetics and yields will be substrate-dependent, the following data and protocols provide a robust starting point for the efficient removal of the Boc protecting group from this class of molecules.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The initial step involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate then spontaneously decarboxylates to release the free amine and carbon dioxide.

Commonly Employed Deprotection Conditions

Acidic reagents are the standard for Boc deprotection. The choice of acid, solvent, temperature, and reaction time can be tailored to the specific substrate and the presence of other acid-labile functional groups. Below is a summary of frequently used conditions.

Summary of Common Boc Deprotection Reagents
ReagentSolvent(s)Typical ConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 to Room Temp0.5 - 4 hoursA common and effective method. TFA is volatile and can often be removed under reduced pressure.[1][2]
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc)1.25M - 4M0 to Room Temp1 - 18 hoursProvides the hydrochloride salt of the amine. 4M HCl in dioxane is a widely used commercial reagent.[3][4][5][6]
p-Toluenesulfonic Acid (pTSA)Methanol (MeOH), Ethanol (EtOH)Catalytic to stoichiometricRoom Temp to Reflux1 - 12 hoursA milder alternative to TFA and HCl.[7]
Lewis Acids (e.g., ZnBr₂, TMSI)Dichloromethane (DCM)StoichiometricRoom TempVariableCan be useful for substrates sensitive to strong Brønsted acids.[8]
Thermal DeprotectionHigh-boiling solvents (e.g., Toluene, Dioxane)N/A>100 °CVariableAn alternative for acid-sensitive substrates, though may require high temperatures.[9]

Experimental Protocols

The following are generalized protocols for the deprotection of Boc-protected 2,9-diazaspiro[5.5]undecane derivatives. It is highly recommended to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.

Materials:

  • Boc-protected 2,9-diazaspiro[5.5]undecane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected 2,9-diazaspiro[5.5]undecane derivative (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-20 eq, typically 20-50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

  • If necessary, purify the product by column chromatography, crystallization, or distillation.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.

Materials:

  • Boc-protected 2,9-diazaspiro[5.5]undecane derivative

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Boc-protected 2,9-diazaspiro[5.5]undecane derivative (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per mmol of substrate) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-18 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product fully.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the deprotected amine hydrochloride salt.

  • If the free amine is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ or triethylamine) and extracted with an organic solvent.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the Boc deprotection of a 2,9-diazaspiro[5.5]undecane derivative.

Boc_Deprotection_Workflow Start Start: Boc-protected 2,9-diazaspiro[5.5]undecane ReactionSetup Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->ReactionSetup AcidAddition Add Acidic Reagent (e.g., TFA or HCl/Dioxane) at 0°C to RT ReactionSetup->AcidAddition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AcidAddition->Reaction Workup Workup Reaction->Workup TFA_Workup 1. Evaporate Solvent & Excess TFA 2. Neutralize with aq. NaHCO₃ 3. Extraction Workup->TFA_Workup TFA Protocol HCl_Workup Precipitate with Ether & Filter Workup->HCl_Workup HCl Protocol Purification Purification (Chromatography, Crystallization, etc.) TFA_Workup->Purification HCl_Workup->Purification FinalProduct Final Product: Deprotected Amine or Amine Salt Purification->FinalProduct

Caption: General workflow for Boc deprotection.

Safety Considerations

  • Trifluoroacetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric acid in dioxane is also corrosive and should be handled with care in a well-ventilated area.

  • Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

  • Always perform reactions in a well-ventilated fume hood.

Conclusion

The deprotection of Boc-protected 2,9-diazaspiro[5.5]undecane derivatives can be reliably achieved using standard acidic conditions. The choice between TFA and HCl will often depend on the desired final product (free amine vs. hydrochloride salt) and the presence of other acid-sensitive functional groups in the molecule. The provided protocols serve as a general guideline and may require optimization for specific substrates to achieve maximum yield and purity.

References

Application Notes: High-Throughput Synthesis of Novel Compound Libraries Utilizing a Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic agents. Spirocyclic scaffolds, particularly those rich in sp3-hybridized carbons, have garnered significant attention due to their three-dimensional architecture, which can lead to improved pharmacological properties. The tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate scaffold is a valuable building block for the construction of diverse compound libraries. Its rigid spirocyclic core, combined with a differentially protected diamine, allows for the systematic introduction of diversity elements, making it an ideal candidate for parallel synthesis and the generation of libraries for high-throughput screening.

These application notes provide detailed protocols for the utilization of this compound in the parallel synthesis of amide and tertiary amine libraries. The methodologies are designed for efficiency and adaptability, catering to the needs of researchers in medicinal chemistry and drug development.

Key Features of the Scaffold

  • Three-Dimensionality: The spirocyclic nature of the core structure provides access to underexplored regions of chemical space.

  • Orthogonal Protection: The Boc-protected secondary amine allows for selective deprotection and subsequent derivatization at the 9-position, following initial functionalization at the 2-position.

  • Versatility: The secondary amine at the 9-position can be readily functionalized through common reactions such as amide bond formation and reductive amination, enabling the creation of large and diverse libraries.

Application 1: Parallel Amide Library Synthesis

The free secondary amine of the diazaspiro[5.5]undecane scaffold can be readily acylated with a diverse range of carboxylic acids to generate a library of amides. This reaction is robust and amenable to high-throughput parallel synthesis formats.

Application 2: Parallel Reductive Amination for Tertiary Amine Library Synthesis

The secondary amine can also undergo reductive amination with a variety of aldehydes or ketones. This reaction introduces a different linkage and allows for the exploration of alternative pharmacophores, further expanding the diversity of the resulting compound library.

Workflow for Parallel Library Synthesis

The overall workflow for generating a diverse library of compounds from this compound is depicted below. This process involves the initial deprotection of the Boc group, followed by parallel derivatization through either amide coupling or reductive amination.

G cluster_0 Library Generation Workflow A Start: this compound B Boc Deprotection A->B TFA, DCM C 2,9-Diazaspiro[5.5]undecane B->C D Parallel Amide Coupling C->D Carboxylic Acids (R-COOH) HATU, DIPEA E Parallel Reductive Amination C->E Aldehydes (R-CHO) NaBH(OAc)3 F Amide Library D->F G Tertiary Amine Library E->G H Purification and Analysis F->H G->H I Compound Library for Screening H->I

Caption: General workflow for the parallel synthesis of amide and tertiary amine libraries.

Data Presentation: Representative Library Synthesis

The following tables summarize the quantitative data for a representative parallel synthesis of an amide and a tertiary amine library.

Table 1: Parallel Amide Library Synthesis

EntryCarboxylic Acid (R-COOH)Product Mass (mg)Yield (%)Purity (%)
1Benzoic acid28.588>95
24-Chlorobenzoic acid31.289>95
33-Methoxybenzoic acid30.189>95
4Thiophene-2-carboxylic acid26.885>95
5Cyclohexanecarboxylic acid27.991>95
6Acetic acid20.182>95

Table 2: Parallel Reductive Amination Library Synthesis

EntryAldehyde (R-CHO)Product Mass (mg)Yield (%)Purity (%)
1Benzaldehyde27.885>95
24-Fluorobenzaldehyde29.586>95
32-Naphthaldehyde32.184>95
4Furan-2-carbaldehyde25.482>95
5Cyclopentanecarbaldehyde26.788>95
6Isovaleraldehyde24.385>95

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine, which is the common intermediate for subsequent parallel synthesis reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (10 mL per 1 g of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,9-diazaspiro[5.5]undecane. The crude product is often used directly in the next step without further purification.

Protocol 2: Parallel Amide Library Synthesis in a 24-Well Plate

This protocol details the parallel synthesis of an amide library from 2,9-diazaspiro[5.5]undecane and a selection of carboxylic acids.

Materials:

  • 2,9-Diazaspiro[5.5]undecane (from Protocol 1)

  • A library of diverse carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF)

  • 24-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Orbital shaker

  • Centrifugal evaporator

  • HPLC for purification

Procedure:

  • Prepare a stock solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in DMF.

  • Prepare stock solutions of the library of carboxylic acids (1.1 eq each) in DMF.

  • Prepare a stock solution of DIPEA (3.0 eq) in DMF.

  • Prepare a stock solution of HATU (1.2 eq) in DMF.

  • Using an automated liquid handler or multichannel pipette, dispense the stock solution of 2,9-diazaspiro[5.5]undecane into each well of the 24-well reaction block.

  • Dispense the corresponding carboxylic acid stock solution into each well.

  • Add the DIPEA stock solution to each well, followed by the HATU stock solution.

  • Seal the reaction block with a sealing mat and place it on an orbital shaker at room temperature for 12-16 hours.

  • After the reaction is complete, quench each reaction with water and extract with ethyl acetate.

  • Concentrate the organic layers in each well using a centrifugal evaporator.

  • Purify the resulting crude amides by preparative HPLC to yield the final products.

G cluster_1 Parallel Amide Synthesis Workflow A Dispense 2,9-diazaspiro[5.5]undecane in DMF to each well B Dispense Carboxylic Acid library in DMF to each well A->B C Add DIPEA and HATU solutions to each well B->C D Seal and Shake (Room Temp, 12-16h) C->D E Quench, Extract, and Concentrate D->E F Purify by HPLC E->F G Final Amide Library F->G

Caption: Workflow for parallel amide library synthesis.

Protocol 3: Parallel Reductive Amination in a 24-Well Plate

This protocol outlines the parallel synthesis of a tertiary amine library via reductive amination of 2,9-diazaspiro[5.5]undecane with a diverse set of aldehydes.

Materials:

  • 2,9-Diazaspiro[5.5]undecane (from Protocol 1)

  • A library of diverse aldehydes

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • 24-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Orbital shaker

  • Centrifugal evaporator

  • HPLC for purification

Procedure:

  • Prepare a stock solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in DCE.

  • Prepare stock solutions of the library of aldehydes (1.2 eq each) in DCE.

  • Using an automated liquid handler or multichannel pipette, dispense the stock solution of 2,9-diazaspiro[5.5]undecane into each well of the 24-well reaction block.

  • Dispense the corresponding aldehyde stock solution into each well. A catalytic amount of acetic acid can be added at this stage if required.

  • Allow the imine formation to proceed by shaking the sealed plate at room temperature for 1-2 hours.

  • Add solid sodium triacetoxyborohydride (1.5 eq) to each well.

  • Reseal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding saturated aqueous NaHCO₃ solution to each well.

  • Extract each well with DCM.

  • Concentrate the organic layers in each well using a centrifugal evaporator.

  • Purify the resulting crude tertiary amines by preparative HPLC to yield the final products.

G cluster_2 Parallel Reductive Amination Workflow A Dispense 2,9-diazaspiro[5.5]undecane in DCE to each well B Dispense Aldehyde library in DCE to each well A->B C Imine Formation (Shake, Room Temp, 1-2h) B->C D Add NaBH(OAc)3 to each well C->D E Shake (Room Temp, 12-16h) D->E F Quench, Extract, and Concentrate E->F G Purify by HPLC F->G H Final Tertiary Amine Library G->H

Caption: Workflow for parallel reductive amination library synthesis.

Application Note: HPLC Purification of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate scaffold and its derivatives are of significant interest in medicinal chemistry and drug discovery. These spirocyclic structures serve as valuable building blocks for the synthesis of novel therapeutic agents. The purity of these intermediates is crucial for the successful synthesis of the final active pharmaceutical ingredients and for ensuring reliable biological data. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these compounds from complex reaction mixtures. This document provides a detailed protocol for a general reversed-phase HPLC (RP-HPLC) method suitable for the purification of various derivatives of this compound.

Principle

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol.[1] Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer on the column.[2] A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to effectively elute compounds with a range of polarities. The basic nitrogen atoms in the diazaspiro[5.5]undecane core can cause poor peak shape due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, an acidic modifier such as trifluoroacetic acid (TFA) is added to the mobile phase to ensure the protonation of the basic sites and improve peak symmetry.[3]

Experimental Protocols

1. Materials and Reagents

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column. A good starting point is a column with dimensions of 250 mm x 10 mm and a particle size of 5 µm. Analytical scale columns (e.g., 250 mm x 4.6 mm, 5 µm) can be used for method development.[2]

  • Solvents: HPLC grade water, acetonitrile (ACN), and methanol (MeOH).

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), sequencing grade.

  • Sample Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or the initial HPLC mobile phase mixture.

  • Filtration: Syringe filters (0.22 µm or 0.45 µm pore size) for sample preparation.[4]

2. HPLC System Preparation and Conditions

This protocol provides a starting point for method development. The conditions may need to be optimized for specific derivatives.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 10% to 95% B over 30 minutes
Flow Rate 4.0 mL/min (for 10 mm ID column)
Column Temperature 30 °C
Detection Wavelength 214 nm or 220 nm (for the Boc-carbamate group)
Injection Volume 100 - 500 µL (dependent on concentration and column size)

3. Sample Preparation Protocol

Proper sample preparation is critical for protecting the HPLC column and achieving reproducible results.[4]

  • Dissolution: Dissolve the crude reaction mixture or sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF). The goal is to achieve a high concentration for preparative loading without precipitation.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4] This step is crucial to prevent clogging of the HPLC column and tubing.[4]

  • Dilution (for analytical scale): For method development on an analytical column, dilute the filtered stock solution with the initial mobile phase composition (e.g., 90% A / 10% B).

4. Purification and Fraction Collection Protocol

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 10 column volumes or until a stable baseline is observed.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Run: Run the gradient method as specified in the table above.

  • Fraction Collection: Collect fractions corresponding to the target peak(s) based on the UV chromatogram. Automated fraction collectors can be programmed to collect based on peak threshold or time windows.

  • Post-Purification Analysis: Analyze the purity of the collected fractions using an analytical HPLC method or TLC. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator or a lyophilizer, to obtain the purified compound.

Method Development and Optimization

The provided protocol is a general starting point. Derivatives of this compound can vary significantly in polarity based on their substituents. The following parameters can be adjusted to optimize the separation for a specific derivative:

  • Gradient Slope: For closely eluting impurities, a shallower gradient (e.g., a 1% per minute increase in mobile phase B) can improve resolution. For highly retained compounds, a steeper gradient can reduce the run time.

  • Organic Solvent: Methanol can be substituted for acetonitrile. This will alter the selectivity of the separation and may provide a better result for certain compounds.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, other stationary phases such as C8, Phenyl-Hexyl, or embedded polar group (EPG) columns can be evaluated.

  • Chiral Separations: For the separation of enantiomers, a dedicated chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for a wide range of compounds.[5][6]

Data Presentation

The results of the purification process should be systematically recorded. The following table provides a template for summarizing the quantitative data obtained from the purification of different derivatives.

Derivative IDRetention Time (min)Crude Purity (%)Purified Purity (%)Recovery (%)
Example A 15.275>9885
Example B 18.960>9978
Example C 12.582>9890

Purity determined by analytical HPLC-UV at the specified detection wavelength.

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC purification of this compound derivatives.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification crude_sample Crude Sample dissolution Dissolution in appropriate solvent crude_sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection Inject onto HPLC Column filtration->injection separation Gradient Elution & Separation injection->separation detection UV Detection separation->detection collection Fraction Collection detection->collection purity_check Purity Analysis of Fractions collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure Compound evaporation->pure_compound

Caption: Workflow for HPLC purification of target compounds.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 2,9-Diazaspiro[5.5]undecane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.[1]

The 2,9-diazaspiro[5.5]undecane scaffold has garnered interest as a rigid and structurally unique linker element in PROTAC design. Its spirocyclic nature can impart conformational constraint, potentially leading to improved binding affinity and selectivity of the resulting PROTAC. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating a 2,9-diazaspiro[5.5]undecane-based linker, with a focus on degraders targeting c-Met and IRAK4.

Signaling Pathways and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The degradation of key signaling proteins such as c-Met and IRAK4 can have profound effects on downstream cellular pathways implicated in cancer and inflammation.

c-Met Degradation Pathway

The c-mesenchymal-to-epithelial transition (c-Met) receptor tyrosine kinase is a key driver in various cancers.[2] Its activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[2] PROTACs targeting c-Met can effectively abrogate this signaling by inducing its degradation. Downstream signaling components affected include STAT3.[2]

cMet_pathway cMet c-Met Receptor Proteasome Proteasome cMet->Proteasome Ubiquitination & Degradation STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Activation PROTAC c-Met PROTAC (2,9-diazaspiro[5.5]undecane linker) PROTAC->cMet Binds CRBN CRBN E3 Ligase PROTAC->CRBN pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes IRAK4_pathway cluster_membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Ligand Ligand->TLR_IL1R Activation IRAK4 IRAK4 MyD88->IRAK4 Recruitment Proteasome Proteasome IRAK4->Proteasome Ubiquitination & Degradation NFkB_MAPK NF-κB / MAPK Pathways IRAK4->NFkB_MAPK Activation PROTAC IRAK4 PROTAC (2,9-diazaspiro[5.5]undecane linker) PROTAC->IRAK4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Production synthetic_workflow POI_ligand POI Ligand (e.g., Tepotinib derivative) Intermediate1 POI-Linker Intermediate POI_ligand->Intermediate1 Coupling Linker_precursor 2,9-Diazaspiro[5.5]undecane Linker Precursor Linker_precursor->Intermediate1 E3_ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Final_PROTAC Final PROTAC E3_ligand->Final_PROTAC Intermediate1->Final_PROTAC Coupling

References

Application Notes and Protocols for Coupling Reactions with 2-Boc-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various coupling reactions involving the secondary amine at the 9-position of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (2-Boc-2,9-diazaspiro[5.5]undecane). This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. The protocols outlined below cover N-acylation, reductive amination, and N-arylation reactions, offering a comprehensive guide for the synthesis of diverse derivatives.

I. N-Acylation of 2-Boc-2,9-diazaspiro[5.5]undecane

N-acylation is a fundamental transformation for introducing a wide range of functional groups. Two common methods for the acylation of the 9-amino group of 2-Boc-2,9-diazaspiro[5.5]undecane are presented: coupling with acyl chlorides and amide bond formation with carboxylic acids using a coupling agent.

Protocol 1: Acylation with Acyl Chlorides

This method is suitable for readily available and reactive acyl chlorides.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.06 M), add triethylamine (Et₃N) (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.0-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Protocol 2: HBTU-Mediated Amide Coupling with Carboxylic Acids

Experimental Protocol:

  • Dissolve the carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

  • Add HBTU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure N-acyl product.

Data Presentation: N-Acylation Reactions

EntryAcylating AgentCoupling MethodSolventBaseTime (h)Yield (%)
1Benzoyl chlorideAcyl ChlorideDCMEt₃N4~90%
22-Methylbenzoyl acidHBTUDMFDIPEA1894%[1]
34-Fluorobenzoyl chlorideAcyl ChlorideDCMEt₃N3High
4Cyclohexanecarbonyl chlorideAcyl ChlorideDCMEt₃N5High

Yields are approximate based on typical outcomes for these reaction types and the specific example found in the literature.

N_Acylation_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 2-Boc-2,9-diazaspiro[5.5]undecane E Combine Reagents in Anhydrous Solvent (DCM or DMF) A->E B Acylating Agent (Acyl Chloride or Carboxylic Acid) B->E C Base (Et3N or DIPEA) C->E D Coupling Agent (e.g., HBTU, if applicable) D->E F Stir at 0°C to Room Temperature E->F G Aqueous Quench (e.g., NaHCO3) F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Flash Chromatography I->J K 9-Acyl-2-Boc-2,9-diazaspiro[5.5]undecane J->K

N-Acylation Experimental Workflow

II. Reductive Amination of 2-Boc-2,9-diazaspiro[5.5]undecane

Reductive amination is a highly effective method for the N-alkylation of amines. This one-pot procedure involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ to form the corresponding N-alkylated product. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[2][3]

Protocol 3: Reductive Amination with Aldehydes and Ketones

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.0-2.0 eq, especially for ketones).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired 9-alkyl-2-Boc-2,9-diazaspiro[5.5]undecane.

Data Presentation: Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventAdditiveTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE-1685-95%
2CyclohexanoneNaBH(OAc)₃DCEAcetic Acid2080-90%
34-PyridinecarboxaldehydeNaBH(OAc)₃DCE-1880-90%
4AcetoneNaBH(OAc)₃DCEAcetic Acid2475-85%

Yields are estimated based on typical outcomes for this reaction with secondary amines as reported in the literature.[2][3]

Reductive_Amination_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 2-Boc-2,9-diazaspiro[5.5]undecane E Combine Amine and Carbonyl in Anhydrous DCE A->E B Aldehyde or Ketone B->E C NaBH(OAc)3 G Add NaBH(OAc)3 and Stir C->G D Acetic Acid (optional) D->E F In Situ Iminium Ion Formation E->F F->G H Aqueous Quench (NaHCO3) G->H I Liquid-Liquid Extraction H->I J Drying and Concentration I->J K Flash Chromatography J->K L 9-Alkyl-2-Boc-2,9-diazaspiro[5.5]undecane K->L

Reductive Amination Experimental Workflow

III. Buchwald-Hartwig N-Arylation of 2-Boc-2,9-diazaspiro[5.5]undecane

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[4] This powerful reaction is widely used in medicinal chemistry to synthesize N-aryl derivatives.

Protocol 4: Buchwald-Hartwig N-Arylation with Aryl Bromides

Experimental Protocol:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 9-aryl-2-Boc-2,9-diazaspiro[5.5]undecane derivative.

Data Presentation: Buchwald-Hartwig N-Arylation Reactions

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001875-85%
21-Bromo-4-methoxybenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene1102070-80%
32-BromopyridinePd₂(dba)₃ / XantphosK₃PO₄Dioxane1002465-75%
41-Bromo-3-(trifluoromethyl)benzenePd₂(dba)₃ / RuPhosNaOtBuToluene1001670-80%

Yields are estimated based on typical outcomes for Buchwald-Hartwig amination of secondary amines.

Buchwald_Hartwig_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 2-Boc-2,9-diazaspiro[5.5]undecane F Combine Reagents under Inert Atmosphere A->F B Aryl Halide B->F C Palladium Catalyst C->F D Phosphine Ligand D->F E Base (e.g., NaOtBu) E->F G Add Anhydrous Solvent (e.g., Toluene) F->G H Heat and Stir G->H I Cool and Filter through Celite H->I J Aqueous Work-up I->J K Drying and Concentration J->K L Flash Chromatography K->L M 9-Aryl-2-Boc-2,9-diazaspiro[5.5]undecane L->M

Buchwald-Hartwig N-Arylation Experimental Workflow

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process commencing from the readily available N-benzyl-4-piperidone. The protocols provided herein are designed to be scalable for laboratory and pilot plant production.

Introduction

The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The tert-butyl protected derivative, this compound, serves as a crucial building block, allowing for selective functionalization at the 9-position. This document outlines a robust and scalable synthetic route to this important intermediate.

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed to proceed via a four-step sequence starting from N-benzyl-4-piperidone. The key steps involve a Strecker reaction to form a cyano-amine intermediate, followed by a Ritter-type cyclization to construct the spirocyclic lactam, subsequent reduction of the lactam and Boc-protection, and finally, a debenzylation step to yield the target compound.

G A N-Benzyl-4-piperidone B Benzyl 4-amino-4-(cyanomethyl) piperidine-1-carboxylate A->B  KCN, NH4Cl, aq. EtOH   C 1-Benzyl-2-imino-2,9-diazaspiro [5.5]undecan-3-one B->C  H2SO4 (conc.)   D 1-Benzyl-2,9-diazaspiro[5.5] undecane-3-one C->D  HCl (aq.)   E tert-Butyl 9-benzyl-2,9-diazaspiro [5.5]undecane-2-carboxylate D->E  1. LiAlH4, THF  2. Boc2O, Et3N, DCM   F tert-Butyl 2,9-diazaspiro[5.5] undecane-2-carboxylate E->F  H2, Pd/C, MeOH  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate

This step involves a Strecker reaction between N-benzyl-4-piperidone, potassium cyanide, and ammonium chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Benzyl-4-piperidone189.26500 g2.64
Potassium Cyanide (KCN)65.12207 g3.18
Ammonium Chloride (NH4Cl)53.49170 g3.18
Ethanol (EtOH)46.072.5 L-
Water18.022.5 L-

Procedure:

  • To a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N-benzyl-4-piperidone and ethanol. Stir until a homogeneous solution is formed.

  • In a separate vessel, dissolve potassium cyanide and ammonium chloride in water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the reactor contents to 0-5 °C using a chiller.

  • Slowly add the aqueous solution of KCN and NH4Cl to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add 5 L of cold water to the reaction mixture and stir for 30 minutes.

  • Filter the resulting precipitate, wash with cold water (2 x 1 L), and dry under vacuum at 40-45 °C to a constant weight.

Expected Yield: 80-85% Product: White to off-white solid.

Step 2: Synthesis of 1-Benzyl-2,9-diazaspiro[5.5]undecane-3-one

This step involves the cyclization of the α-amino nitrile intermediate using a strong acid to form the spiro-lactam, which is then hydrolyzed.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Benzyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate243.32500 g2.05
Sulfuric Acid (H2SO4, 98%)98.081.5 L-
Hydrochloric Acid (HCl, 37%)36.46As needed-
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.935 L-

Procedure:

  • To a 10 L reactor, add concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add the benzyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate in portions over 2-3 hours, maintaining the internal temperature below 15 °C.

  • After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto 10 kg of crushed ice with vigorous stirring.

  • Adjust the pH of the solution to ~1 with concentrated HCl.

  • Heat the mixture to reflux for 6-8 hours to effect hydrolysis of the imine.

  • Cool the mixture to 0-5 °C and basify to pH 10-12 with a 50% aqueous NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 1.5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: 65-75% Product: Crystalline solid.

Step 3: Synthesis of tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

This step involves the reduction of the lactam followed by Boc-protection of the resulting secondary amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Benzyl-2,9-diazaspiro[5.5]undecane-3-one258.35400 g1.55
Lithium Aluminum Hydride (LiAlH4)37.95118 g3.10
Tetrahydrofuran (THF), anhydrous72.114 L-
Di-tert-butyl dicarbonate (Boc2O)218.25372 g1.70
Triethylamine (Et3N)101.19235 mL1.70
Dichloromethane (DCM), anhydrous84.934 L-

Procedure:

  • To a 10 L reactor under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to 0-5 °C.

  • Slowly add lithium aluminum hydride in portions. Caution: LiAlH4 is highly reactive with water. Handle under anhydrous conditions.

  • Prepare a solution of 1-benzyl-2,9-diazaspiro[5.5]undecane-3-one in anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction to 0-5 °C and carefully quench by the sequential addition of water (118 mL), 15% aqueous NaOH (118 mL), and water (354 mL).

  • Filter the resulting slurry and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in anhydrous dichloromethane and add triethylamine.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

Expected Yield: 70-80% Product: Viscous oil or low-melting solid.

Step 4: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group by catalytic hydrogenation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate344.49350 g1.02
Palladium on Carbon (Pd/C, 10%)-35 g-
Methanol (MeOH)32.043.5 L-
Hydrogen (H2)2.02Balloon or cylinder-

Procedure:

  • To a hydrogenation vessel, add tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate and methanol.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (50-60 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Expected Yield: 90-95% Product: White solid.

Quantitative Data Summary

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
1N-Benzyl-4-piperidoneBenzyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate243.3280-85>95%
2Benzyl 4-amino-4-(cyanomethyl)piperidine-1-carboxylate1-Benzyl-2,9-diazaspiro[5.5]undecane-3-one258.3565-75>97%
31-Benzyl-2,9-diazaspiro[5.5]undecane-3-onetert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate344.4970-80>98%
4tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylateThis compound254.3790-95>99%

Experimental Workflow

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Reduction & Boc Protection cluster_3 Step 4: Debenzylation A1 Dissolve N-benzyl-4-piperidone in EtOH A3 React at 0-5 °C, then RT A1->A3 A2 Prepare aqueous KCN/NH4Cl A2->A3 A4 Precipitate, Filter & Dry A3->A4 B1 Add α-amino nitrile to H2SO4 A4->B1 B2 Stir at RT B1->B2 B3 Hydrolyze with aq. HCl B2->B3 B4 Basify & Extract B3->B4 B5 Purify B4->B5 C1 Reduce lactam with LiAlH4 B5->C1 C2 Work-up C1->C2 C3 Protect with Boc2O C2->C3 C4 Purify C3->C4 D1 Hydrogenate with Pd/C C4->D1 D2 Filter catalyst D1->D2 D3 Concentrate D2->D3 F tert-Butyl 2,9-diazaspiro[5.5] undecane-2-carboxylate D3->F Final Product

Caption: A step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Potassium Cyanide: Extremely toxic. Use only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride: Highly reactive with water and protic solvents. Handle under an inert atmosphere and quench with extreme care.

  • Concentrated Acids and Bases: Corrosive. Handle with appropriate PPE.

  • Hydrogenation: Hydrogen gas is flammable. Perform in a well-ventilated area, away from ignition sources, and use appropriate equipment.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided data and visualizations are intended to facilitate easy understanding and implementation of the synthetic route.

Application Notes and Protocols for Monitoring Reactions of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the chemical reactions of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, a key building block in the synthesis of novel therapeutic agents. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will enable researchers to effectively track reaction progress, identify intermediates and byproducts, and ensure the purity of the final products.

Introduction

This compound is a versatile scaffold used in medicinal chemistry for the development of a wide range of therapeutic agents, including potent and selective inhibitors of various enzymes. The ability to selectively functionalize the secondary amine at the 9-position makes it a valuable starting material for creating diverse chemical libraries. Accurate and reliable analytical techniques are crucial for monitoring the progress of reactions involving this scaffold, ensuring efficient and reproducible synthetic outcomes.

This document outlines detailed protocols for three common analytical techniques: HPLC, LC-MS, and NMR spectroscopy, which can be applied to monitor a representative N-alkylation reaction of this compound.

Reaction Monitoring Workflow

The general workflow for monitoring a chemical reaction of this compound involves several key steps, from initial reaction setup to final product analysis.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Interpretation ReactionSetup Reaction Setup (Starting Material, Reagents, Solvent) TimePointSampling Time-Point Sampling ReactionSetup->TimePointSampling Start Reaction SampleQuenching Sample Quenching TimePointSampling->SampleQuenching Workup Aqueous Workup & Extraction SampleQuenching->Workup HPLC HPLC Analysis Workup->HPLC LCMS LC-MS Analysis Workup->LCMS NMR NMR Analysis (for structural confirmation) Workup->NMR After Purification DataAnalysis Data Analysis (Peak Integration, Mass Identification) HPLC->DataAnalysis LCMS->DataAnalysis Decision Decision Making (Reaction Completion, Further Steps) DataAnalysis->Decision Decision->ReactionSetup Optimize Conditions

Caption: General workflow for reaction monitoring.

Experimental Protocols

Representative Reaction: N-Alkylation

A common reaction involving this compound is the N-alkylation of the secondary amine. This example protocol describes the reaction with a generic alkyl halide (R-X).

Reaction Scheme:

This compound + R-X --(Base, Solvent)--> tert-butyl 9-alkyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 2.0 eq).

  • The alkyl halide (R-X, 1.1 eq) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C).

  • The reaction progress is monitored by taking aliquots at regular intervals (e.g., 1, 3, 6, and 24 hours).

HPLC Analysis Protocol

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the consumption of starting material and the formation of the product.

Instrumentation and Conditions:

ParameterValue
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B over 1 min, and re-equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with 450 µL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample and filter through a 0.22 µm syringe filter before injection.

Data Interpretation:

By integrating the peak areas of the starting material and the product, the percentage conversion can be calculated over time.

Time (h)Starting Material Peak AreaProduct Peak Area% Conversion
010000
1752525
3406060
6158585
24<1>99>99
LC-MS Analysis Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) provides confirmation of the product's identity through its mass-to-charge ratio (m/z) and can help identify byproducts.

Instrumentation and Conditions:

ParameterValue
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters SQ Detector 2 or equivalent
Column C18 UPLC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 min, hold at 95% B for 1 min, return to 5% B over 0.5 min, and re-equilibrate for 1.5 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-1000

Sample Preparation:

Prepare samples as described in the HPLC protocol.

Data Interpretation:

The mass spectrometer will detect the protonated molecules [M+H]⁺ of the starting material and the product.

CompoundExpected [M+H]⁺ (m/z)
This compound255.21
tert-butyl 9-alkyl-2,9-diazaspiro[5.5]undecane-2-carboxylate255.21 + mass of alkyl group
In-situ NMR Spectroscopy (for Mechanistic Studies)

For detailed mechanistic insights, in-situ NMR spectroscopy can be employed to monitor the reaction in real-time.

Insitu_NMR_Workflow cluster_setup Setup cluster_acquisition Data Acquisition cluster_analysis Analysis PrepareSample Prepare Reaction Mixture in NMR Tube (Deuterated Solvent, Internal Standard) InitialScan Acquire Initial Spectrum (t=0) PrepareSample->InitialScan TimeLapse Acquire Spectra at Regular Intervals InitialScan->TimeLapse Start Reaction ProcessSpectra Process Spectra (Phasing, Baseline Correction) TimeLapse->ProcessSpectra IntegratePeaks Integrate Characteristic Peaks ProcessSpectra->IntegratePeaks PlotKinetics Plot Concentration vs. Time IntegratePeaks->PlotKinetics

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol:

  • In an NMR tube, dissolve this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CD₃CN, DMSO-d₆).

  • Acquire an initial ¹H NMR spectrum.

  • Add the alkylating agent and base, and immediately begin acquiring spectra at regular time intervals.

  • Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. The integration of these signals relative to the internal standard allows for quantitative analysis of the reaction kinetics.

Conclusion

The analytical protocols detailed in these application notes provide a robust framework for monitoring the reactions of this compound. The complementary nature of HPLC, LC-MS, and NMR spectroscopy allows for comprehensive analysis, from routine reaction tracking to in-depth mechanistic studies. Proper application of these techniques will facilitate the efficient development of novel molecules for drug discovery and other applications.

Application of 3,9-Diazaspiro[5.5]undecane Scaffolds as GABA-A Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-A receptors, which are ligand-gated chloride ion channels, are crucial for regulating neuronal excitability. Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them a significant target for therapeutic intervention.

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising structural motif for the development of potent and selective GABA-A receptor antagonists. These compounds offer a unique three-dimensional structure that can be strategically modified to achieve desired pharmacological properties. This document provides detailed application notes and protocols for the characterization of 3,9-diazaspiro[5.5]undecane derivatives as GABA-A receptor antagonists.

Data Presentation: Quantitative Analysis of 3,9-Diazaspiro[5.5]undecane Derivatives

The following table summarizes the binding affinity (Ki) and functional potency (IC50) of exemplary 3,9-diazaspiro[5.5]undecane-based compounds at GABA-A receptors. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.

Compound IDScaffold ModificationTargetAssay TypeKi (nM)IC50 (µM)Reference
018 N-Aryl benzamideα4βδ GABA-A Receptor[3H]muscimol binding1800.088[1][2]
1e m-methylphenyl analogα4βδ GABA-A Receptor[3H]muscimol binding180-[1]
2027 N-Aryl benzamideGABA-A ReceptorFunctional Assay-1.03[1]

Note: The affinity and potency values are essential for comparing the efficacy of different derivatives and for understanding the impact of chemical modifications on receptor interaction.

Mandatory Visualization

GABA-A Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of 3,9-diazaspiro[5.5]undecane-based antagonists at the GABA-A receptor.

GABA_Antagonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release Glutamate Glutamate GAD GAD Glutamate->GAD GABA_synthesis GABA GAD->GABA_synthesis GABA_synthesis->GABA_vesicle Stored in GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binds to Chloride_channel Chloride (Cl-) Influx GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Leads to Antagonist 3,9-Diazaspiro[5.5]undecane Antagonist Antagonist->GABA_A_Receptor Blocks Binding

Caption: Mechanism of GABA-A receptor antagonism by 3,9-diazaspiro[5.5]undecane derivatives.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for the discovery and characterization of novel 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization A Scaffold Selection (3,9-Diazaspiro[5.5]undecane) B Chemical Synthesis of Derivatives A->B C Compound Library B->C D Primary Screening: Radioligand Binding Assay C->D E Functional Assay: Electrophysiology (Patch Clamp) D->E F Selectivity Profiling E->F G Pharmacokinetic Studies (ADME) F->G H Behavioral Models (e.g., Anxiety, Seizure) G->H I Toxicity Assessment H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Candidate Selection J->K K->B Iterative Refinement

Caption: Workflow for discovery and development of 3,9-diazaspiro[5.5]undecane GABA-A antagonists.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds for the GABA-A receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]muscimol).

Materials:

  • Test Compounds: 3,9-diazaspiro[5.5]undecane derivatives.

  • Radioligand: [3H]muscimol (specific activity ~20-40 Ci/mmol).

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cells expressing specific GABA-A receptor subtypes.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 1 mM GABA.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in binding buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

    • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet twice with fresh binding buffer.

    • Resuspend the final pellet in a known volume of binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL binding buffer, 50 µL [3H]muscimol (final concentration ~1-2 nM), 100 µL membrane preparation.

    • Non-specific Binding: 50 µL 1 mM GABA, 50 µL [3H]muscimol, 100 µL membrane preparation.

    • Test Compound: 50 µL of varying concentrations of the 3,9-diazaspiro[5.5]undecane derivative, 50 µL [3H]muscimol, 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional antagonism of GABA-A receptors by 3,9-diazaspiro[5.5]undecane derivatives in cultured neurons or cells expressing recombinant GABA-A receptors.

Materials:

  • Cells: Primary cultured neurons (e.g., hippocampal or cortical) or a cell line stably expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells).

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • GABA Stock Solution: 10 mM in water.

  • Test Compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and perfusion system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pipette Preparation:

    • Pull glass pipettes and fire-polish the tips.

    • Fill the pipette with the internal solution.

  • Establishing a Whole-Cell Recording:

    • Approach a cell with the recording pipette under visual control (microscope).

    • Apply gentle positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording GABA-Evoked Currents:

    • Clamp the cell membrane potential at -60 mV.

    • Apply a brief pulse of GABA (e.g., 10 µM for 2 seconds) using a fast-application system to elicit an inward chloride current.

    • Record the baseline GABA-evoked current.

  • Testing the Antagonist:

    • Perfuse the test 3,9-diazaspiro[5.5]undecane derivative at a specific concentration for 2-5 minutes.

    • During the antagonist application, apply another pulse of GABA and record the current.

    • Wash out the antagonist and re-test the GABA response to ensure reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition caused by the antagonist.

    • To determine the IC50, construct a concentration-response curve by testing a range of antagonist concentrations.

In Vivo Behavioral Assessment (General Protocol)

This protocol provides a general framework for assessing the in vivo effects of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists in rodent models. The specific model will depend on the therapeutic indication being investigated (e.g., anxiety, epilepsy, cognition).

Materials:

  • Animals: Male or female adult mice or rats of an appropriate strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Test Compound: 3,9-diazaspiro[5.5]undecane derivative formulated in a suitable vehicle (e.g., saline, DMSO/saline).

  • Behavioral Apparatus: Specific to the test (e.g., elevated plus maze for anxiety, open field for locomotor activity, pentylenetetrazol (PTZ)-induced seizure model).

  • Dosing syringes and needles.

Procedure:

  • Animal Acclimation:

    • Acclimate animals to the housing facility for at least one week before the experiment.

    • Handle animals for several days prior to testing to reduce stress.

  • Compound Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)).

    • The dose and pre-treatment time will need to be determined in pilot studies.

  • Behavioral Testing (Example: Elevated Plus Maze for Anxiolytic/Anxiogenic Effects):

    • 30-60 minutes after compound administration, place the animal in the center of the elevated plus maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and closed arms, and the number of entries into each arm using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters suggests an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Synthesis of Substituted 2,9-Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of substituted 2,9-diazaspiro[5.5]undecanes. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of substituted 2,9-diazaspiro[5.5]undecanes.

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Question: My spirocyclization reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I address this?

Answer: Low or no product yield in spirocyclization can be attributed to several factors, from the reactivity of your starting materials to the specific reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Reactivity: The nucleophilicity of the amine and the electrophilicity of the carbon undergoing cyclization are critical.

    • Troubleshooting:

      • Activate the Nucleophile: If using a carbon nucleophile like an enolate, consider a stronger, non-nucleophilic base. The choice of counter-ion can also be critical; switching from sodium to lithium or potassium bases can alter reactivity.

      • Activate the Electrophile: For reactions involving electrophilic activation, such as acid-catalyzed spiroketalization, ensure the acid catalyst is of appropriate strength and not being quenched by other functional groups. The use of a stronger Lewis or Brønsted acid might be necessary.[1]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the success of the synthesis.

    • Troubleshooting:

      • Temperature Control: Some reactions, particularly those involving enolate generation, are highly sensitive to temperature. For instance, in a Michael addition step for the synthesis of a 3,9-diazaspiro[5.5]undecan-2-one, poor yield was associated with inadequate temperature control during enolate generation. Pre-cooling the solution to -78 °C before the addition of reagents can significantly improve the outcome.

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate and equilibrium. Experiment with a range of solvents to find the optimal one for your specific reaction.

      • Microwave Irradiation: In some cases, microwave irradiation can improve yields and reduce reaction times. For the synthesis of a mono-ester intermediate, microwave irradiation of a hexafluoroisopropanol solution gave a nearly quantitative yield.

  • Product Loss During Work-up: The desired product may be lost during the extraction and purification steps.

    • Troubleshooting:

      • Precipitation: Ensure complete precipitation of the product. Cooling the mixture can help maximize the recovery of crystalline products.

      • Washing: Use minimal amounts of a cold solvent to wash the filtered product to prevent significant loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted 2,9-diazaspiro[5.5]undecanes?

A1: Several synthetic strategies have been developed. One common approach involves a key Michael addition step of a lithium enolate to a tetrasubstituted olefin acceptor. Another method utilizes the intramolecular spirocyclization of 4-substituted pyridines, which involves the in-situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common issue. To improve selectivity:

  • Protecting Groups: Utilize appropriate protecting groups for reactive functionalities that are not involved in the desired transformation.

  • Reaction Conditions: As mentioned in the troubleshooting guide, optimizing temperature, solvent, and the slow addition of reagents can minimize side reactions.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, in spirocyclizations of pyridine substrates, Ti(OiPr)4 has been used to promote the desired intramolecular addition.[2]

Q3: My de-ethoxycarbonylation step is giving a very low yield. What are the alternative strategies?

A3: The de-ethoxycarbonylation step can be problematic, especially with certain substituents. For example, the synthesis of a phenyl analog resulted in a very low yield of the desired mono-ester. An alternative approach is to use a t-butyl ester, which can be cleaved under different conditions. Microwave irradiation of a diester in hexafluoroisopropanol has been shown to give the mono-ester in nearly quantitative yield.

Q4: Can asymmetric synthesis be used to obtain enantiomerically enriched substituted 2,9-diazaspiro[5.5]undecanes?

A4: Yes, asymmetric synthesis has been successfully applied. One method employs an Evans oxazolidinone chiral auxiliary to achieve an asymmetric Michael addition, leading to highly optically enriched products.

Quantitative Data Summary

Reaction StepReagents/ConditionsYield (%)Reference
Michael Addition (Initial Report)Lithio ethyl acetate, 625
Michael Addition (Optimized)Pre-cooled (-78 °C) THF solution of ethyl ester, LDA, 6Improved
De-ethoxycarbonylation (Problematic)Phenyl analogVery Low
De-ethoxycarbonylation (Alternative)t-butyl ester, Microwave irradiation (1h/130 °C), HFIP~100
Ring Closing Reactions-BuLi or t-BuLi, -42°CQuantitative[3]
Intramolecular CyclisationAlkylation with ethyl 2-bromoacetate, reduction of Cbz group18 (overall)[4]

Experimental Protocols

Protocol 1: Optimized Michael Addition for the Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one Intermediate

  • Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve the tetrasubstituted olefin acceptor (e.g., compound 6 ) in THF and cool to -78 °C.

  • Prepare a pre-cooled (-78 °C) THF solution of the corresponding ethyl ester (e.g., ethyl caproate or ethyl propoxyacetate).

  • Slowly add the pre-cooled ester solution to the stirred LDA solution at -78 °C.

  • To this enolate solution, add the cooled solution of the olefin acceptor.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Proceed with standard aqueous work-up and purification by column chromatography.

Protocol 2: Microwave-Assisted De-ethoxycarbonylation

  • Dissolve the diester (t-butyl ester) in hexafluoroisopropanol (HFIP).

  • Place the reaction vessel in a microwave reactor.

  • Irradiate the solution at 130 °C for 1 hour.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting mono-ester by appropriate methods, such as column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Work-up & Purification start_ester Ethyl Ester in THF precool_ester Pre-cool to -78°C start_ester->precool_ester start_olefin Olefin Acceptor in THF precool_olefin Pre-cool to -78°C start_olefin->precool_olefin start_lda LDA in THF precool_lda Cool to -78°C start_lda->precool_lda enolate_formation Enolate Formation (Add Ester to LDA) precool_ester->enolate_formation michael_addition Michael Addition (Add Olefin to Enolate) precool_olefin->michael_addition precool_lda->enolate_formation enolate_formation->michael_addition quench Quench Reaction michael_addition->quench workup Aqueous Work-up quench->workup purification Column Chromatography workup->purification product Desired Product purification->product

Caption: Optimized Michael Addition Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield reactivity Insufficient Reactivity problem->reactivity conditions Unfavorable Conditions problem->conditions workup Product Loss During Work-up problem->workup activate_nuc Activate Nucleophile (e.g., stronger base) reactivity->activate_nuc if nucleophile is weak activate_elec Activate Electrophile (e.g., stronger acid) reactivity->activate_elec if electrophile is weak optimize_temp Optimize Temperature (e.g., -78°C) conditions->optimize_temp optimize_solvent Optimize Solvent conditions->optimize_solvent microwave Use Microwave Irradiation conditions->microwave optimize_precip Optimize Precipitation (e.g., cooling) workup->optimize_precip minimize_wash Minimize Washing Volume workup->minimize_wash

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Boc Deprotection of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of this compound?

The primary side reactions encountered during the acidic deprotection of the Boc group are the formation of a reactive tert-butyl cation. This electrophile can lead to several byproducts, including:

  • N-tert-butylation: The newly deprotected secondary amine at the 2-position can be alkylated by the tert-butyl cation, resulting in the formation of 2-tert-butyl-2,9-diazaspiro[5.5]undecane.

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the highly reactive deprotected amine can be acylated by residual trifluoroacetic anhydride (a common impurity in TFA) or by TFA itself under certain conditions, leading to the formation of a trifluoroacetylated product.[1][2][3]

Q2: How can I minimize the formation of these side products?

To mitigate side reactions, the addition of "scavengers" to the reaction mixture is highly recommended.[4][5][6] Scavengers are nucleophilic compounds that trap the electrophilic tert-butyl cation before it can react with the desired product.[5] Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.[5]

  • Water: Can trap the cation to form tert-butanol.[5]

  • Anisole or Thioanisole: Useful for protecting electron-rich aromatic systems, though less relevant for the target molecule unless other sensitive functional groups are present.[6][7]

Q3: My deprotection reaction is incomplete. What are the likely causes?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (e.g., TFA or HCl) is not in sufficient excess or its concentration is too low, the reaction may not proceed to completion.[8][9]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for complete removal of the Boc group.[10]

  • Steric Hindrance: The spirocyclic nature of the substrate may present some steric hindrance, potentially slowing down the reaction rate.[9]

  • Poor Reagent Quality: TFA is hygroscopic, and the presence of water can reduce its effective acidity.[9]

Q4: Which deprotection reagent is better for my substrate, TFA or HCl in dioxane?

Both TFA in dichloromethane (DCM) and 4M HCl in dioxane are commonly used and effective for Boc deprotection.[11][12]

  • TFA/DCM: This is a very common and generally effective method. However, it can sometimes lead to trifluoroacetylation side products. The workup often involves evaporation of the volatile TFA and DCM.[11]

  • 4M HCl in dioxane: This is another robust method. The resulting hydrochloride salt of the product often precipitates from the reaction mixture, which can simplify isolation.[12][13][14] Dioxane, however, is less volatile and requires more care in handling.

The choice between the two often comes down to the specific requirements of the subsequent synthetic steps and the desired salt form of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Deprotection Insufficient acidIncrease the equivalents of acid (e.g., use a higher concentration of TFA in DCM or a larger excess of HCl/dioxane).
Short reaction timeIncrease the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Low temperatureAllow the reaction to warm to room temperature. Gentle heating can be an option, but should be used with caution to avoid promoting side reactions.
Formation of N-tert-butylated byproduct Presence of reactive tert-butyl cationAdd a scavenger such as triisopropylsilane (TIS) (typically 5-10% v/v) to the reaction mixture.
Formation of N-trifluoroacetylated byproduct (with TFA) Presence of trifluoroacetic anhydride in TFAUse high-purity TFA. Consider using an alternative deprotection reagent like 4M HCl in dioxane.
Difficulty in isolating the product Product is an oil or is highly soluble in the workup solventIf using HCl/dioxane, try to precipitate the HCl salt by adding a non-polar solvent like diethyl ether. For TFA salts that are oils, co-evaporation with a solvent like toluene can help remove residual TFA.[15] Purification by reverse-phase chromatography may be necessary.

Experimental Protocols

Disclaimer: The following protocols are provided as examples based on general procedures for Boc deprotection. Optimization for this compound may be required.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Optional: Add triisopropylsilane (TIS) (0.5-1 equivalent).

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess DCM and TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,9-diazaspiro[5.5]undecane.

Protocol 2: Deprotection using 4M HCl in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM (optional, if solubility in dioxane is low).

  • Add 4M HCl in dioxane (10-20 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with anhydrous diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • The solid product is then collected by filtration and dried under vacuum.

Troubleshooting Workflow

G Troubleshooting Boc Deprotection start Start Deprotection monitor Monitor Reaction (TLC, LC-MS) start->monitor incomplete Incomplete Reaction? monitor->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes workup Proceed to Workup side_products->workup No tert_butylation N-tert-butylation? side_products->tert_butylation Yes increase_time->monitor increase_acid Increase Acid Concentration increase_time->increase_acid increase_acid->monitor add_scavenger Add Scavenger (e.g., TIS) add_scavenger->start Re-run change_reagent Change Deprotection Reagent (e.g., TFA to HCl/dioxane) change_reagent->start Re-run end Pure Product workup->end tert_butylation->add_scavenger Yes trifluoroacetylation N-trifluoroacetylation? tert_butylation->trifluoroacetylation No trifluoroacetylation->change_reagent Yes trifluoroacetylation->workup No

Caption: Troubleshooting workflow for Boc deprotection.

References

Optimizing reaction conditions for the N-functionalization of 2-Boc-2,9-diazaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-functionalization of 2-Boc-2,9-diazaspiro[5.5]undecane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble achieving selective N-functionalization at the 9-position. What are the key factors to consider?

The Boc protecting group at the 2-position deactivates this nitrogen, directing functionalization to the more nucleophilic nitrogen at the 9-position. However, poor selectivity can still occur under harsh reaction conditions. Key factors for achieving high selectivity include:

  • Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the electrophile (alkyl halide, acyl chloride, etc.) is often sufficient. A large excess can lead to side reactions.

  • Reaction Temperature: It is advisable to start at room temperature and gently heat if the reaction is sluggish. High temperatures can promote undesired side reactions or decomposition.

  • Base Selection: The choice of base is critical. For N-alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong organic bases to minimize side reactions. For N-acylations, a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid byproduct.

Q2: My N-alkylation reaction is slow or incomplete. What can I do to improve the reaction rate and yield?

Several factors can contribute to a sluggish N-alkylation reaction:

  • Poor Solubility: Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.

  • Insufficiently Reactive Electrophile: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider adding a catalytic amount of sodium iodide to facilitate a Finkelstein reaction in situ.

  • Inadequate Base: A weak base may not be sufficient to neutralize the acid generated during the reaction, leading to the formation of the unreactive ammonium salt of the starting material. Consider using a stronger base like cesium carbonate.

  • Steric Hindrance: If the alkylating agent is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times.

Q3: I am observing the formation of a di-alkylated or di-acylated byproduct where the Boc group is also replaced. How can I prevent this?

This is unlikely under standard conditions as the Boc group is generally stable to the bases used in these reactions. However, if you are using very harsh conditions or a strong nucleophilic base, you might observe some Boc cleavage. To avoid this:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Choice of Base: Use non-nucleophilic bases like potassium carbonate or cesium carbonate for alkylations, and hindered amine bases like DIPEA for acylations.

  • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to determine the optimal time to quench the reaction and avoid the formation of byproducts.

Q4: What are the best practices for the purification of N-functionalized 2-Boc-2,9-diazaspiro[5.5]undecane derivatives?

The purification strategy will depend on the properties of the product.

  • Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water, brine, and sometimes a mild aqueous acid or base to remove inorganic salts and other impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guides

N-Alkylation
Problem Possible Cause Suggested Solution
Low or no conversion Insufficiently reactive alkylating agent.Use a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI.
Poor solubility of starting materials.Switch to a more polar aprotic solvent like DMF or DMSO.
Inappropriate base.Use a stronger, non-nucleophilic base like Cs₂CO₃.
Formation of multiple products Reaction temperature is too high.Run the reaction at a lower temperature for a longer period.
Excess of alkylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the alkylating agent.
Difficult purification Unreacted starting material and product have similar polarity.Ensure the reaction goes to completion. Consider derivatizing the unreacted starting material to facilitate separation.
N-Acylation
Problem Possible Cause Suggested Solution
Low or no conversion Inactive acylating agent (e.g., hydrolyzed acyl chloride).Use freshly opened or distilled reagents.
Insufficient amount of base.Use at least one equivalent of a tertiary amine base (e.g., TEA, DIPEA) to neutralize the generated acid.
Sterically hindered acylating agent.Use a coupling reagent like HATU or HBTU with the corresponding carboxylic acid.
Formation of symmetric anhydride The carboxylic acid is activated with a chloroformate without the immediate addition of the amine.Add the amine to the reaction mixture before or immediately after the activating agent.
Product is difficult to isolate from the reaction mixture The product is water-soluble.After the reaction, perform an extraction with a suitable organic solvent. If the product remains in the aqueous layer, consider back-extraction or saturation of the aqueous layer with NaCl.
N-Arylation (Buchwald-Hartwig Amination)
Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalyst.Ensure an inert atmosphere (N₂ or Ar) is maintained. Use a pre-catalyst that is readily reduced to Pd(0).
Inappropriate ligand.For N-arylation of secondary amines, bulky electron-rich phosphine ligands like RuPhos or XPhos are often effective.[1]
Incorrect base.Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
Formation of diarylated amine High concentration of the aryl halide.Use a slight excess of the 2-Boc-2,9-diazaspiro[5.5]undecane relative to the aryl halide.
Dehalogenation of the aryl halide Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.Ensure anhydrous conditions and use a well-defined catalyst system.

Experimental Protocols

General Workflow for N-Functionalization

N-Functionalization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Boc-2,9-diazaspiro[5.5]undecane and base in anhydrous solvent add_reagent Add electrophile (alkyl halide, acyl chloride, or aryl halide + catalyst/ligand) start->add_reagent react Stir at appropriate temperature (Monitor by TLC/LC-MS) add_reagent->react quench Quench reaction react->quench extract Aqueous work-up (Extraction and washing) quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or crystallization dry->purify

Caption: General experimental workflow for the N-functionalization of 2-Boc-2,9-diazaspiro[5.5]undecane.

Protocol 1: N-Alkylation

This protocol is a starting point and may require optimization for specific substrates.

  • To a solution of 2-Boc-2,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M) is added potassium carbonate (2.0 eq).

  • The alkyl halide (1.1 eq) is added, and the mixture is stirred at room temperature or heated to 60-80 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Protocol 2: N-Acylation

This protocol is a general procedure for acylation with an acyl chloride.

  • To a solution of 2-Boc-2,9-diazaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added the acyl chloride (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as indicated by TLC or LC-MS.

  • The reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from a similar transformation and serves as a good starting point.[2]

  • To an oven-dried vial is added the aryl halide (1.0 eq), 2-Boc-2,9-diazaspiro[5.5]undecane (1.2 eq), cesium carbonate (2.0 eq), RuPhos (or another suitable ligand, 1.5-3 mol %), and a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a RuPhos palladacycle, 1-2 mol %).

  • The vial is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) is added.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed as determined by LC-MS.

  • The mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_N_Functionalization start Low or No Product Formation check_reagents Are reagents pure and an/hydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) appropriate? start->check_conditions check_stoichiometry Is stoichiometry correct? start->check_stoichiometry check_catalyst Is the catalyst/ligand system (for N-arylation) active? start->check_catalyst For N-arylation check_reagents->start Yes impure_reagents Use purified/fresh reagents and anhydrous solvents. check_reagents->impure_reagents No check_conditions->start Yes optimize_conditions Increase temperature and/or reaction time. check_conditions->optimize_conditions No check_stoichiometry->start Yes adjust_stoichiometry Adjust reagent ratios. check_stoichiometry->adjust_stoichiometry No check_catalyst->start Yes optimize_catalyst Screen different catalysts, ligands, and bases. check_catalyst->optimize_catalyst No

Caption: A logical workflow for troubleshooting common issues in N-functionalization reactions.

References

How to avoid di-substitution in reactions with tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block, with a particular focus on avoiding di-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reacting this compound?

The primary challenge in the functionalization of this compound is controlling the selectivity between mono- and di-substitution. The molecule possesses two secondary amine nitrogens. While the Boc (tert-butoxycarbonyl) protecting group on one nitrogen (N2) deactivates it, the unprotected nitrogen (N9) is nucleophilic and available for reaction. However, under certain conditions, reaction at both nitrogen atoms can occur, leading to undesired di-substituted products. This is particularly prevalent in reactions like alkylation and arylation.

Q2: How does the Boc protecting group influence the reactivity of the two nitrogen atoms?

The Boc protecting group is an electron-withdrawing group that significantly reduces the nucleophilicity of the nitrogen atom to which it is attached (N2). This electronic effect makes the N9 nitrogen the primary site for nucleophilic attack. However, the Boc group can be removed under acidic conditions, and its presence sterically hinders the adjacent regions of the molecule, which can also influence reactivity.

Q3: What are the general strategies to promote mono-substitution?

To favor mono-substitution on the N9 position, several strategies can be employed:

  • Stoichiometric Control: Using a 1:1 or slightly less than stoichiometric amount of the electrophile (e.g., alkyl halide or aryl halide) relative to the diazaspiro compound can limit the availability of the reactant for a second substitution.

  • Slow Addition: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring reaction at the more reactive N9 site before a second reaction can occur.

  • Low Reaction Temperatures: Conducting the reaction at lower temperatures can increase the selectivity for the more reactive site.

  • Choice of Base: In reactions requiring a base, using a bulky, non-nucleophilic base can help to prevent unwanted side reactions.

  • Protecting Group Strategy: For reactions where di-substitution is highly problematic, a strategy involving the protection of the N9 position, followed by deprotection of N2, functionalization, and subsequent deprotection of N9 can be employed.

Troubleshooting Guides

Issue 1: Predominant Formation of Di-substituted Product in Alkylation Reactions

Symptoms:

  • NMR and mass spectrometry data indicate the presence of a significant amount of the di-alkylated product.

  • Low yield of the desired mono-alkylated product.

Possible Causes and Solutions:

CauseRecommended Action
Excess Alkylating Agent Carefully control the stoichiometry. Use 0.95 to 1.05 equivalents of the alkylating agent.
High Reaction Temperature Lower the reaction temperature. Start at 0°C or room temperature and monitor the reaction progress.
Rapid Addition of Reagents Add the alkylating agent dropwise over an extended period using a syringe pump.
Inappropriate Solvent Use a less polar aprotic solvent to potentially reduce the rate of the second alkylation.
Issue 2: Low Yield of Mono-arylated Product in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of side products, including di-arylated compound and hydrodehalogenation of the aryl halide.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the use of an appropriate palladium catalyst and ligand system. For sterically hindered substrates, bulky electron-rich phosphine ligands are often required. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Incorrect Base The choice of base is crucial. A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is typically used. The strength and steric bulk of the base can influence the reaction outcome.
Suboptimal Temperature While high temperatures are often required, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific substrates.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation

This protocol provides a general method for the selective mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add the base (K₂CO₃ or DIPEA).

  • Stir the mixture under an inert atmosphere.

  • Slowly add a solution of the alkyl halide in anhydrous acetonitrile to the reaction mixture at room temperature over 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Mono-N-Arylation via Buchwald-Hartwig Amination

This protocol is a representative method for the selective mono-N-arylation using a palladium catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq) or a suitable pre-catalyst

  • RuPhos or other suitable phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add the aryl halide, this compound, sodium tert-butoxide, palladium catalyst, and ligand to a dry reaction flask.

  • Add anhydrous toluene or dioxane.

  • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

ReactionPathway cluster_main Reaction of this compound Substrate This compound Start->Substrate MonoSub Mono-substituted Product Substrate->MonoSub 1 eq. Electrophile Controlled Conditions DiSub Di-substituted Product MonoSub->DiSub Excess Electrophile Harsh Conditions DesiredOutcome Desired Product MonoSub->DesiredOutcome Purification UndesiredOutcome Undesired Byproduct DiSub->UndesiredOutcome Side Product

Caption: Reaction pathway for the substitution of this compound.

TroubleshootingWorkflow Start Di-substitution Observed CheckStoichiometry Check Stoichiometry of Electrophile Start->CheckStoichiometry CorrectStoichiometry Use 1.0 eq of Electrophile CheckStoichiometry->CorrectStoichiometry > 1.0 eq CheckTemp Review Reaction Temperature CheckStoichiometry->CheckTemp ~1.0 eq Re-evaluate Re-run Experiment CorrectStoichiometry->Re-evaluate LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp High CheckAdditionRate Review Reagent Addition Rate CheckTemp->CheckAdditionRate Optimal LowerTemp->Re-evaluate SlowAddition Use Syringe Pump for Slow Addition CheckAdditionRate->SlowAddition Rapid CheckAdditionRate->Re-evaluate Slow SlowAddition->Re-evaluate

Caption: Troubleshooting workflow for excessive di-substitution.

ControlStrategies cluster_details Implementation Goal Achieve Mono-substitution Stoichiometry Stoichiometric Control Goal->Stoichiometry Temperature Temperature Control Goal->Temperature AdditionRate Control of Addition Rate Goal->AdditionRate Catalyst Catalyst/Ligand Selection (for Arylation) Goal->Catalyst Stoichiometry_Detail Use ~1.0 equivalent of electrophile Stoichiometry->Stoichiometry_Detail Temperature_Detail Lower reaction temperature Temperature->Temperature_Detail AdditionRate_Detail Slow, dropwise addition AdditionRate->AdditionRate_Detail Catalyst_Detail Use bulky ligands to increase selectivity Catalyst->Catalyst_Detail

Caption: Key strategies to control mono-substitution.

Technical Support Center: Purification of Polar 2,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 2,9-diazaspiro[5.5]undecane derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar 2,9-diazaspiro[5.5]undecane derivatives.

Problem 1: Poor separation and streaking of the compound on a silica gel column.

  • Possible Cause: The basic nature of the diamine strongly interacts with the acidic silanol groups on the silica surface, leading to poor elution and band broadening.

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to the eluent to neutralize the acidic silanol groups. A common practice is to add 0.1-2% triethylamine (TEA) or a solution of ammonia in methanol to the mobile phase.[1][2]

    • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic.[1][2][3]

      • Alumina (basic or neutral): A good alternative for the purification of basic compounds.[2]

      • Amine-functionalized silica: Can provide excellent separation for basic compounds.[1][4]

      • Diol-bonded silica: Offers different selectivity for polar compounds.[3]

    • Use of Protecting Groups: Temporarily protect one or both amine functionalities with a suitable protecting group (e.g., Boc, Cbz) to reduce the compound's polarity and basicity, making it more amenable to silica gel chromatography.[5][6]

Problem 2: The compound elutes at the solvent front in reversed-phase HPLC.

  • Possible Cause: The compound is too polar to be adequately retained by the non-polar C18 stationary phase.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[2][4][7][8][9] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.[2][7][8]

    • Aqueous Normal-Phase (ANP) Chromatography: A variation of HILIC, ANP uses a polar stationary phase with a mobile phase of 50-95% acetonitrile in water or an aqueous buffer.[7]

    • Modify Mobile Phase pH: For basic amines, using a mobile phase with a basic pH can increase retention on a reversed-phase column.[1][2]

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on reversed-phase columns.

Problem 3: Difficulty in achieving crystallization or obtaining pure crystals.

  • Possible Cause: The high polarity and potential for multiple hydrogen bonding interactions of the diamine can lead to high solubility in polar solvents or the formation of oils instead of crystals.

  • Solutions:

    • Systematic Solvent Screening: Test a variety of solvents and solvent pairs to find a system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[10][11]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3][10]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of purer, larger crystals.[3][11] Rapid cooling can trap impurities.

    • Recrystallization from a Different Solvent System: If the initial recrystallization does not yield pure enough material, a second recrystallization from a different solvent system may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar 2,9-diazaspiro[5.5]undecane derivatives?

The main challenges stem from the inherent basicity and polarity of the diamine core. These properties can lead to:

  • Strong interactions with silica gel, causing streaking and poor recovery.

  • High water solubility, making extraction from aqueous media difficult.

  • Poor retention on standard reversed-phase chromatography columns.

  • Difficulties in finding suitable recrystallization conditions.

Q2: When should I consider using a protecting group strategy for purification?

A protecting group strategy is beneficial when:

  • You are consistently observing poor chromatographic performance (streaking, irreversible adsorption) with the free diamine.

  • You need to perform reactions on other parts of the molecule and want to avoid side reactions at the nitrogen centers.

  • You want to significantly alter the polarity of your compound to facilitate separation from closely related impurities.

Q3: Can ion-exchange chromatography be used for these compounds?

Yes, ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules like protonated diamines.[12][13] Cation-exchange chromatography, where the stationary phase is negatively charged, would be suitable for binding the positively charged 2,9-diazaspiro[5.5]undecane derivatives.[12][14] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[12]

Q4: How can I remove structurally similar impurities?

Removing structurally similar impurities often requires high-resolution techniques. Consider the following:

  • Preparative HPLC: Offers higher separation efficiency than flash chromatography.

  • Optimized Gradient Elution: A shallow gradient in HPLC can improve the resolution between closely eluting peaks.[9]

  • Alternative Selectivity: Switching the stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) or the mobile phase composition can alter the elution order and improve separation.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Diamine Purification

TechniqueStationary PhaseMobile PhasePrincipleBest For
Normal-Phase Chromatography (Modified) Silica Gel, Alumina, Amine-functionalized SilicaNon-polar organic solvents with a basic modifier (e.g., TEA, NH₃)AdsorptionModerately polar diamines, separation of isomers.
Reversed-Phase Chromatography (Modified) C18, C8, Phenyl-HexylPolar solvents (e.g., Water/Acetonitrile) with a basic pH or ion-pairing reagentPartitioningA wide range of polarities, high-resolution separations.
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Diol, Amine, CyanoHigh organic content (>70% ACN) with an aqueous bufferPartitioning into a water-enriched layer on the stationary phaseHighly polar, water-soluble diamines.[7][8]
Ion-Exchange Chromatography (IEX) Cation-exchange resin (e.g., sulfonyl group)Aqueous buffers with a salt gradient or pH gradient for elutionIonic interactionsPurifying charged diamines from neutral or oppositely charged impurities.[12][13]

Experimental Protocols

Protocol 1: Modified Flash Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the column by washing with at least 3-5 column volumes of the initial mobile phase containing a basic modifier (e.g., 0.5% triethylamine in hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) that also contains the basic modifier.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Diamine Derivative

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various hot and cold solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

G Troubleshooting Workflow for Polar Diamine Purification start Crude Polar 2,9-Diazaspiro[5.5]undecane Derivative chrom_choice Initial Purification Strategy: Flash Chromatography (Silica) start->chrom_choice streaking Problem: Streaking / Poor Separation? chrom_choice->streaking modify_mobile Solution 1: Add Basic Modifier (e.g., TEA, NH3) streaking->modify_mobile Yes alt_stationary Solution 2: Alternative Stationary Phase (Alumina, Amine-Silica) streaking->alt_stationary Yes protect_group Solution 3: Use Protecting Groups streaking->protect_group Yes hplc_check Assess Purity by HPLC streaking->hplc_check No modify_mobile->hplc_check alt_stationary->hplc_check protect_group->hplc_check pure Product is Pure hplc_check->pure impure Product is Impure hplc_check->impure recrystallize Further Purification: Recrystallization impure->recrystallize prep_hplc Further Purification: Preparative HPLC (HILIC or RP) impure->prep_hplc recrystallize->pure prep_hplc->pure

Caption: A logical workflow for troubleshooting the purification of polar 2,9-diazaspiro[5.5]undecane derivatives.

G Purification Strategy Selection based on Polarity compound Polar 2,9-Diazaspiro[5.5]undecane Derivative polarity_check Assess Polarity and Solubility compound->polarity_check low_mod_polar Low to Moderate Polarity (Soluble in EtOAc, DCM) polarity_check->low_mod_polar Low/Moderate high_polar High Polarity (Soluble in MeOH, H2O) polarity_check->high_polar High normal_phase Normal-Phase Chromatography (with basic modifier) low_mod_polar->normal_phase rp_hplc Reversed-Phase HPLC (basic pH) low_mod_polar->rp_hplc hilic HILIC high_polar->hilic ion_exchange Ion-Exchange Chromatography high_polar->ion_exchange

Caption: Decision diagram for selecting a suitable purification strategy based on compound polarity.

References

Improving the stability of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to ensure the stability of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary chemical liability for this compound, and for Boc-protected amines in general, is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is readily cleaved under acidic conditions, leading to the formation of the unprotected diamine, isobutylene, and carbon dioxide.

Q2: What are the optimal storage conditions for long-term stability?

A2: To ensure long-term integrity and maximize shelf life, the compound should be stored under refrigerated, dry, and inert conditions.[1][2] Specific supplier recommendations for this compound suggest storage at 2-8°C and protection from light.[3]

Q3: Can this compound be stored at room temperature?

A3: While some suppliers may indicate room temperature storage is acceptable for short periods, long-term stability is best achieved under cold conditions (2-8°C).[1][4] Prolonged exposure to ambient temperatures, especially with fluctuations in humidity, can increase the risk of degradation.

Q4: How does moisture affect the stability of the compound?

A4: Moisture can lead to the hydrolytic degradation of the Boc group, although this process is generally slow under neutral conditions.[2] It is crucial to store the compound in tightly sealed containers in a desiccated environment to minimize this risk.[2] Before opening a refrigerated container, always allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing on the cold powder.[1]

Q5: Is the compound sensitive to light or air?

A5: While specific photostability data is limited, protecting complex organic molecules from light is a general precaution.[2] Therefore, storing the compound in amber vials is recommended.[2] The free amine group can potentially react with atmospheric carbon dioxide. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture, oxygen, and CO2.[1][2]

Q6: At what temperature does thermal degradation become a significant concern?

A6: The Boc group is known to be thermally unstable at elevated temperatures. Significant deprotection can occur with prolonged exposure to temperatures above 85-90°C.[2] Some studies on thermal deprotection use temperatures ranging from 150°C to 300°C to achieve complete cleavage.[5]

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended conditions for storing this compound to maintain its purity and integrity.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation and slows potential hydrolytic decomposition.[2][3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric CO2 and protects against oxidative degradation.[1][2]
Light Protection from light (e.g., amber vials)Prevents potential photolytic degradation.[2]
Moisture Tightly sealed containers, desiccated environmentMinimizes hydrolytic cleavage of the Boc group.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing diagnostic steps and solutions.

Issue 1: Unexpected or poor results in a reaction.

  • Possible Cause: The starting material may have degraded due to improper storage, leading to a lower concentration of the desired compound or the presence of reactive impurities (the deprotected amine).

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stored compound using a validated analytical method like HPLC, ¹H NMR, or LC-MS.

    • Check for Deprotection: In the ¹H NMR spectrum, look for the absence or reduction of the characteristic tert-butyl singlet (around 1.4-1.5 ppm). In the LC-MS, look for a peak corresponding to the mass of the deprotected diamine.

    • Review Storage History: Check if the compound was exposed to acidic conditions, high temperatures, or moisture.

    • Solution: If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments. If only partial degradation has occurred, repurification may be possible, but is often not practical.

Issue 2: The appearance of the solid material has changed (e.g., clumping, discoloration).

  • Possible Cause: This often indicates moisture absorption or degradation. Clumping can be a sign of hygroscopicity, while discoloration may suggest chemical decomposition.

  • Troubleshooting Steps:

    • Handle with Care: Do not use the material if significant discoloration is observed.

    • Test for Moisture: Moisture absorption can be the primary issue if only clumping is observed.

    • Confirm Identity & Purity: Analyze a small sample via HPLC or NMR to determine if chemical degradation has occurred alongside the physical change.

    • Solution: Discard the material if purity is compromised. Implement stricter handling protocols, such as using a glove box or ensuring containers are fully warmed to ambient temperature before opening.

Troubleshooting Decision Workflow

G start Poor Experimental Results or Changed Material Appearance check_purity 1. Analyze Compound Purity (HPLC, NMR, LC-MS) start->check_purity is_pure Purity within Specification? check_purity->is_pure review_protocol 2a. Review Experimental Protocol & Reagents is_pure->review_protocol Yes degradation_confirmed 2b. Degradation Confirmed is_pure->degradation_confirmed No use_compound Proceed with Experiment review_protocol->use_compound review_storage 3. Review Storage & Handling (Temp, Moisture, Atmosphere) degradation_confirmed->review_storage implement_changes 4. Implement Correct Storage (See Table Above) review_storage->implement_changes discard 5. Discard Degraded Stock & Use New Batch implement_changes->discard

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting its primary degradant (the deprotected spiro-diamine). High-performance liquid chromatography (HPLC) is a highly effective technique for this purpose.[6][7]

  • Objective: To quantify the parent compound and separate it from potential degradation products.

  • Instrumentation:

    • HPLC system with UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

    • Reference standard of this compound.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.

      • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

    • Standard Preparation:

      • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of ~1 mg/mL.

    • Sample Preparation:

      • Prepare the sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions (Example):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: ~210 nm (as carbamates have poor chromophores, low UV is necessary).

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 95 5
        20.0 5 95
        25.0 5 95
        25.1 95 5

        | 30.0 | 95 | 5 |

    • Analysis:

      • Inject the standard and sample solutions.

      • The parent compound (Boc-protected) will be more retained and have a longer retention time than the more polar, deprotected amine degradant.

      • Calculate the purity by area percent, comparing the peak area of the parent compound to the total area of all peaks.

Potential Degradation Pathways Visualization

G cluster_thermal Thermal Decomposition compound This compound (Stable) acid_degradant 2,9-Diazaspiro[5.5]undecane (Deprotected Amine) compound->acid_degradant H⁺ / H₂O thermal_degradant 2,9-Diazaspiro[5.5]undecane (Deprotected Amine) compound->thermal_degradant Heat (>85°C) isobutylene Isobutylene co2 CO2

Caption: Primary degradation pathways for the Boc-protected compound.

General Stability Study Workflow

G start Receive New Batch of Compound initial_analysis 1. Initial Analysis (t=0) (HPLC, NMR, Appearance) start->initial_analysis storage 2. Aliquot & Store Under Recommended Conditions (2-8°C, Inert, Dark) initial_analysis->storage timepoint 3. Pull Samples at Scheduled Timepoints (e.g., 3, 6, 12 months) storage->timepoint reanalysis 4. Re-analyze Samples (HPLC, Appearance) timepoint->reanalysis compare 5. Compare Data to t=0 reanalysis->compare stable Compound is Stable compare->stable No Change unstable Degradation Detected (Investigate Cause) compare->unstable Change > Spec

References

Troubleshooting guide for incomplete reactions involving 2-Boc-2,9-diazaspiro[5.5]undecane.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Boc-2,9-diazaspiro[5.5]undecane. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving this versatile spirocyclic diamine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during common synthetic transformations with 2-Boc-2,9-diazaspiro[5.5]undecane, offering potential causes and solutions in a question-and-answer format.

Boc-Deprotection

Question: My N-Boc deprotection reaction is incomplete or proceeds very slowly under standard acidic conditions (e.g., TFA in DCM). What are the possible reasons and how can I resolve this?

Answer: Incomplete or sluggish Boc-deprotection of 2-Boc-2,9-diazaspiro[5.5]undecane can be due to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for efficient cleavage of the Boc group.

  • Low Reaction Temperature: Running the reaction at low temperatures, such as 0 °C, can significantly slow down the reaction rate.[1]

  • Steric Hindrance: The spirocyclic nature of the molecule can create some steric bulk around the Boc-protected nitrogen, potentially requiring more forcing conditions for complete removal.

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a shorter duration might be effective, provided the substrate is stable under these conditions.[1]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1]

Question: I am observing side products, and I suspect my starting material or product is sensitive to the strong acidic conditions of Boc-deprotection. What are my alternatives?

Answer: When dealing with acid-sensitive functional groups elsewhere in the molecule, milder deprotection methods are recommended:

  • Milder Acidic Conditions: Consider using less harsh protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group, often under milder, non-protic conditions.[1]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for an acid catalyst.

N-Alkylation and N-Acylation at the 9-Position

Question: My N-alkylation or N-acylation reaction at the unprotected 9-position of 2-Boc-2,9-diazaspiro[5.5]undecane is giving low yields. What could be the issue?

Answer: Low yields in these reactions can often be attributed to the following:

  • Steric Hindrance: The spirocyclic core can present steric hindrance around the nucleophilic nitrogen at the 9-position, impeding the approach of bulky electrophiles.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Reagent Quality: Degradation of the alkylating or acylating agent, or the presence of moisture, can lead to incomplete reactions.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Base: For alkylations, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary to fully deprotonate the secondary amine. For acylations, a hindered base such as diisopropylethylamine (DIPEA) can be effective.

    • Solvent: Aprotic polar solvents like DMF or DMSO can help to dissolve the starting materials and facilitate the reaction.

    • Temperature: Gently heating the reaction mixture may be required to overcome the activation energy barrier, especially with less reactive electrophiles.

  • Choice of Electrophile: If possible, use a less sterically hindered alkylating or acylating agent.

  • Ensure Anhydrous Conditions: These reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Purification Challenges

Question: I'm having difficulty purifying my 2,9-diazaspiro[5.5]undecane derivative. What are some common purification challenges and how can I address them?

Answer: The purification of spirocyclic diamines can be challenging due to their physical properties.

  • Poor Separation on Silica Gel: Basic amines can interact strongly with acidic silica gel, leading to tailing and poor separation.

  • Low Solubility and Crystallinity: The rigid spirocyclic structure can result in poor solubility in common organic solvents, making recrystallization difficult.[2]

  • Separation of Stereoisomers: If chiral centers are present, the separation of diastereomers can be challenging due to their similar physicochemical properties.[2]

Recommended Solutions:

  • Column Chromatography:

    • Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier, such as triethylamine or ammonia in the eluent, can significantly improve peak shape and separation.

    • Alternative Stationary Phase: Consider using a different stationary phase like alumina, which is less acidic and often better suited for the purification of basic compounds.

  • Recrystallization:

    • Solvent Screening: A thorough screening of different solvent systems is crucial to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.

    • Induce Crystallization: If the compound "oils out," try scratching the inside of the flask or adding a seed crystal to induce crystallization.[2]

Data Presentation

Table 1: Recommended Solvents for Reactions and Purification

Reaction/ProcessRecommended SolventsRationale
Boc-Deprotection (Acidic) Dichloromethane (DCM), Dioxane, Ethyl AcetateGood solubility for starting material and compatibility with acidic reagents.
N-Alkylation Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Aprotic polar solvents that facilitate SN2 reactions.
N-Acylation Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Aprotic solvents that are generally unreactive towards acylating agents.
Column Chromatography Dichloromethane/Methanol, Ethyl Acetate/Hexanes (with basic modifier)Provides a good polarity range for elution from silica or alumina.
Recrystallization Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate/HexanesA range of polar and non-polar solvents to screen for optimal crystallization.

Experimental Protocols

General Protocol for Boc-Deprotection with TFA
  • Dissolve 2-Boc-2,9-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

General Protocol for N-Alkylation
  • To a solution of 2-Boc-2,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for N-Acylation
  • Dissolve 2-Boc-2,9-diazaspiro[5.5]undecane (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC or LC-MS.

  • Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1N HCl), followed by a saturated aqueous solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Incomplete Reactions start Incomplete Reaction Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions steric_hindrance Consider Steric Hindrance check_conditions->steric_hindrance increase_temp Increase Reaction Temperature steric_hindrance->increase_temp change_reagents Use Less Hindered Reagents or Stronger Activating Agents steric_hindrance->change_reagents optimize_conditions Optimize Solvent and Base/Catalyst steric_hindrance->optimize_conditions increase_temp->change_reagents No success Reaction Complete increase_temp->success Yes change_reagents->optimize_conditions No change_reagents->success Yes optimize_conditions->success Yes failure Re-evaluate Synthetic Route optimize_conditions->failure No

Caption: Troubleshooting workflow for incomplete reactions.

G Reactivity of 2-Boc-2,9-diazaspiro[5.5]undecane sub 2-Boc-2,9-diazaspiro[5.5]undecane N2 (Boc-protected) N9 (secondary amine) deprotection Boc Deprotection (Acidic) sub:n2->deprotection Site of reaction alkylation N-Alkylation (Base + R-X) sub:n9->alkylation Site of reaction acylation N-Acylation (Base + RCO-X) sub:n9->acylation Site of reaction steric Steric Hindrance from Spirocyclic Core sub->steric reagents Reaction Conditions reagents->sub product1 2,9-diazaspiro[5.5]undecane deprotection->product1 product2 9-Alkyl-2-Boc-2,9-diazaspiro[5.5]undecane alkylation->product2 product3 9-Acyl-2-Boc-2,9-diazaspiro[5.5]undecane acylation->product3

Caption: General reaction pathways for 2-Boc-2,9-diazaspiro[5.5]undecane.

References

Minimizing impurities during the synthesis and workup of diazaspiro compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing diazaspiro compounds, and what are their primary challenges?

A1: Common methods include multi-component reactions like the Bucherer-Bergs and Strecker syntheses, as well as [3+2] cycloadditions. Key challenges often involve controlling diastereoselectivity, managing side reactions like polymerization, and dealing with the purification of polar, basic products.[1] The Ugi reaction is another powerful tool for generating complex diazaspiro scaffolds.

Q2: My diazaspiro compound is highly polar and water-soluble, making extraction and purification difficult. What strategies can I employ?

A2: For highly polar and water-soluble compounds, standard liquid-liquid extraction can be inefficient. Consider continuous liquid-liquid extraction. Alternatively, protecting the amine functionalities, for instance with a Boc group, can decrease polarity and improve solubility in organic solvents, facilitating easier handling during workup and chromatography. Another effective strategy is to convert the basic amine into a salt (e.g., hydrochloride) to enable crystallization and simplify isolation.

Q3: I'm observing significant peak tailing during silica gel chromatography of my basic diazaspiro compound. How can I improve the peak shape?

A3: Peak tailing on silica gel is a frequent issue for basic amines due to strong interactions with acidic silanol groups on the stationary phase. To mitigate this, add a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonium hydroxide. Alternatively, consider using a different stationary phase like alumina, which is less acidic, or specialized amine-functionalized silica columns.

Q4: How can I improve the diastereoselectivity of my diazaspiro synthesis?

A4: Diastereoselectivity can be influenced by several factors. Screening solvents with varying polarities is a good first step, as solvent choice can significantly affect the transition state of the reaction. Optimizing the reaction temperature is also crucial; lower temperatures often favor the kinetically controlled product, which may have higher diastereomeric purity. Additionally, the steric bulk of substituents on your starting materials can be modified to influence facial selectivity.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and workup of diazaspiro compounds.

Issue 1: Low Yield in Bucherer-Bergs or Strecker Synthesis
Potential Cause Recommended Solution(s)
Side Reactions (e.g., polymerization) Optimize reaction temperature (typically 50-70°C for Bucherer-Bergs) and avoid prolonged reaction times.[3]
Low-Quality Reagents Use fresh, high-purity reagents. Ensure cyanide salts are dry and ammonium carbonate has not degraded.[3]
Incomplete Reaction Consider a slight excess of cyanide and carbonate to drive the reaction to completion. For hindered ketones in Strecker synthesis, a palladium catalyst may improve performance.[3]
Impurities in Starting Materials Purify starting materials before use to prevent them from catalyzing side reactions.
Issue 2: Formation of Persistent Impurities
Common Impurity Type Likely Source Mitigation and Removal Strategies
Unreacted Starting Materials Incomplete reaction.Monitor the reaction closely by TLC or LC-MS to ensure full conversion. If purification is challenging, consider a scavenger resin to remove unreacted starting materials.
Diastereomers Non-selective reaction conditions.Optimize reaction temperature, solvent, and catalyst to favor the desired diastereomer.[2] Diastereomers can often be separated by careful column chromatography (e.g., SFC or HPLC).
Polymeric Byproducts High reaction concentration or temperature.Run the reaction at a lower concentration and control the temperature carefully. Slow addition of reagents can also help minimize polymerization.
Ring-Opened Byproducts Unstable intermediates or harsh workup conditions.Use milder workup conditions (e.g., avoid strong acids if the product is acid-labile). Test the stability of your compound to the workup conditions on a small scale first.
Byproducts from Ugi Reaction Incomplete Mumm rearrangement or side reactions of the nitrilium intermediate.Ensure high concentration of reactants (0.5M - 2.0M) and use polar, aprotic solvents like DMF to favor the desired reaction pathway.[4]

Data Presentation: Purity and Yield Comparison

The following table provides a qualitative comparison of expected outcomes for different synthetic strategies, based on common challenges reported in the literature. Actual yields and purity levels are highly substrate-dependent.

Synthetic Method Typical Yield Range Common Purity Challenges Key Optimization Parameters
Bucherer-Bergs Synthesis Moderate to GoodFormation of polymeric byproducts, unreacted starting materials.Temperature control, reagent purity.[3]
Strecker Synthesis Moderate to GoodDiastereoselectivity, potential for side reactions with hindered ketones.Catalyst choice, reaction time.[3]
[3+2] Cycloaddition Good to ExcellentDiastereoselectivity, regioselectivity.Solvent polarity, temperature, catalyst/ligand choice.[2]
Ugi Reaction Good to ExcellentRemoval of unreacted starting materials, potential for complex byproduct formation if side reactions occur.High reactant concentration, choice of solvent.[4]

Experimental Protocols

Protocol 1: Purification of a Polar Diazaspiro Compound using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for purifying polar compounds that show poor retention in reversed-phase chromatography.

1. Sample Preparation:

  • Dissolve the crude diazaspiro compound in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 acetonitrile:water with a buffer).
  • If solubility is an issue, use a minimal amount of a stronger (more polar) solvent.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HILIC Method Parameters:

  • Column: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid). A buffer is crucial for reproducible retention times and good peak shape for basic analytes.
  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 40% B over 20 minutes.
  • Flow Rate: Adjust based on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
  • Column Temperature: 25-40 °C.
  • Detection: UV (if the compound has a chromophore) or Mass Spectrometry (MS). Ammonium formate is a volatile buffer compatible with MS.

3. Post-Purification Workup:

  • Combine the fractions containing the pure product.
  • Remove the organic solvent (acetonitrile) under reduced pressure.
  • Lyophilize the remaining aqueous solution to obtain the pure compound as its formate salt.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is useful when the diazaspiro free base is an oil or difficult to purify by chromatography.

1. Salt Formation:

  • Dissolve the crude diazaspiro compound (free base) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
  • Slowly add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise while stirring.
  • Continue addition until a precipitate forms and no further precipitation is observed.

2. Isolation and Washing:

  • Collect the precipitated salt by vacuum filtration.
  • Wash the solid with a small amount of the cold organic solvent used for the precipitation to remove soluble impurities.[5]

3. Recrystallization:

  • Choose a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature. Common choices include ethanol, methanol, or ethanol/water mixtures.
  • Dissolve the salt in the minimum amount of the hot solvent.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration.

4. Drying:

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Synthesis_Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Diazaspiro Synthesis start Low Yield or High Impurity Profile check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction workup Evaluate Workup Procedure start->workup purification Select Appropriate Purification Method start->purification impure_reagents Use Fresh, High-Purity Reagents check_reagents->impure_reagents If Impure temp_time Adjust Temperature, Time, and Concentration optimize_conditions->temp_time incomplete_rxn Drive to Completion or Use Catalyst monitor_reaction->incomplete_rxn If Incomplete harsh_workup Use Milder Conditions / Test Stability workup->harsh_workup If Degradation Occurs chromatography_choice Consider HILIC, SFC, or Modified RP-HPLC purification->chromatography_choice success Improved Yield and Purity impure_reagents->success temp_time->success incomplete_rxn->success harsh_workup->success chromatography_choice->success

Caption: Troubleshooting workflow for diazaspiro synthesis.

Purification_Selection_Pathway Selection Pathway for Diazaspiro Compound Purification start Crude Diazaspiro Compound check_properties Assess Polarity and Basicity start->check_properties low_polarity Low to Moderate Polarity check_properties->low_polarity Low high_polarity High Polarity / Water Soluble check_properties->high_polarity High silica_col Silica Gel Chromatography low_polarity->silica_col alt_chrom Alternative Chromatography high_polarity->alt_chrom non_chrom Non-Chromatographic Methods high_polarity->non_chrom add_modifier Add Basic Modifier (e.g., TEA) to Eluent silica_col->add_modifier If Peak Tailing hilic HILIC alt_chrom->hilic sfc SFC alt_chrom->sfc salt_recryst Salt Formation & Recrystallization non_chrom->salt_recryst

Caption: Purification method selection for diazaspiro compounds.

References

Strategies to improve the regioselectivity of reactions on the diazaspiro[5.5]undecane core.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the diazaspiro[5.5]undecane scaffold. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity in the functionalization of this important heterocyclic core.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Regioselective N-Functionalization

Question 1: My N-alkylation/acylation reaction on an unprotected diazaspiro[5.5]undecane is giving me a mixture of N,N'-disubstituted and mono-substituted products with poor regioselectivity. How can I favor mono-substitution?

Answer: Achieving selective mono-N-functionalization is a common challenge due to the similar reactivity of the two nitrogen atoms. The most effective strategy is to employ an orthogonal protecting group strategy.

  • Strategy: Mono-protection with Boc Anhydride A widely used approach is the mono-protection of the diamine with di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry, it is possible to obtain the mono-Boc protected diazaspiro[5.5]undecane, leaving one nitrogen free for subsequent functionalization. The second nitrogen can then be deprotected and functionalized in a later step.

    Troubleshooting Poor Mono-Boc Protection Selectivity:

    • Slow Addition: Add the Boc₂O solution dropwise to a solution of the diamine at a low temperature (e.g., 0 °C) to minimize disubstitution.

    • Solvent Effects: The choice of solvent can influence the selectivity. Dichloromethane (DCM) or a mixture of methanol and water are commonly used.

    • Stoichiometry: Use of approximately one equivalent of Boc₂O is crucial. A slight excess may be needed to drive the reaction to completion, but a large excess will lead to the di-Boc product.

Question 2: I have a mono-protected diazaspiro[5.5]undecane. How can I ensure selective functionalization of the unprotected nitrogen without affecting the protecting group?

Answer: This depends on the stability of your chosen protecting group. The tert-butyloxycarbonyl (Boc) group is a good choice as it is stable to many reaction conditions used for N-alkylation and N-acylation, and can be removed under acidic conditions.

  • For N-Alkylation:

    • Reaction Conditions: Standard N-alkylation conditions, such as using an alkyl halide with a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF), are generally compatible with a Boc protecting group.

  • For N-Acylation:

    • Reaction Conditions: Acylation can be achieved using an acyl chloride or an activated carboxylic acid (e.g., with a coupling reagent like HATU or HBTU) in the presence of a base like DIPEA or triethylamine (TEA) in DCM or DMF. These conditions are typically mild enough not to cleave the Boc group.

Regioselective C-H Functionalization

Question 3: I want to functionalize a specific C-H bond on one of the piperidine rings of the diazaspiro[5.5]undecane core. How can I achieve this regioselectivity?

Answer: Directing group-mediated C-H functionalization is a powerful strategy for this purpose. While not extensively documented specifically for the diazaspiro[5.5]undecane core, principles from piperidine chemistry can be applied.

  • Strategy: Use of a Removable Directing Group An appropriately positioned directing group can guide a transition metal catalyst (commonly palladium) to a specific C-H bond. For instance, an aminoquinoline (AQ) auxiliary attached to one of the nitrogen atoms can direct C-H activation at a specific position on the adjacent piperidine ring.[1]

    Troubleshooting C-H Functionalization:

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical and often requires optimization for a specific substrate.

    • Oxidant: An appropriate oxidant, such as silver acetate (AgOAc) or potassium carbonate (K₂CO₃), is often required.[1]

    • Directing Group Removal: After the C-H functionalization, the directing group needs to be removed under conditions that do not affect the newly introduced functional group.

Quantitative Data Summary

The following tables summarize representative yields for regioselective reactions on the diazaspiro[5.5]undecane core.

Table 1: Regioselective Synthesis of 1- and 5-Substituted 3,9-Diazaspiro[5.5]undecanes [2]

EntryReactant 1Reactant 2ProductYield (%)
1Ethyl 2-phenylacetateN-Boc-4-piperidone1-Phenyl-3,9-diazaspiro[5.5]undecan-2-one75
2Ethyl 2-butoxyacetateN-Boc-4-piperidone1-Butoxy-3,9-diazaspiro[5.5]undecan-2-one82
3Ethyl cyanoacetateN-Boc-4-piperidone5-Cyano-3,9-diazaspiro[5.5]undecan-2-one88

Table 2: Regioselective Mono-Boc Protection of Diamines (General Applicability)

EntryDiamineProductYield (%)Reference
1Ethylenediaminetert-butyl (2-aminoethyl)carbamate87[3]
21,3-Diaminopropanetert-butyl (3-aminopropyl)carbamate85[3]
3Piperazinetert-butyl piperazine-1-carboxylate70-80[4]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-Boc Protection of a Symmetrical Diazaspiro[5.5]undecane

This protocol is adapted from a general procedure for the mono-Boc protection of diamines.[3]

  • Acidification: Dissolve the diazaspiro[5.5]undecane (1.0 eq) in methanol. Cool the solution to 0 °C. Prepare a solution of hydrochloric acid (1.0 eq) in methanol and add it dropwise to the diamine solution with stirring. Stir the mixture for 15 minutes at room temperature.

  • Water Addition: Add water to the reaction mixture and stir for an additional 30 minutes.

  • Boc Protection: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in methanol. Add the Boc₂O solution to the reaction mixture dropwise over 10 minutes at room temperature. Stir the resulting solution for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride, and filter. Basify the filtrate with an aqueous solution of sodium hydroxide (e.g., 2 N NaOH) to a pH > 10.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-Boc protected product. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis of 1-Substituted-3,9-diazaspiro[5.5]undecan-2-ones via Michael Addition [2]

  • Enolate Formation: To a solution of the corresponding ester (e.g., ethyl 2-phenylacetate, 1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Michael Addition: Add a solution of the N-protected 4-piperidone derivative (1.0 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-3,9-diazaspiro[5.5]undecan-2-one.

Visualizations

Logical Relationship for Achieving Regioselective N-Functionalization

regioselective_N_functionalization start Start: Unprotected Diazaspiro[5.5]undecane mono_boc Mono-Boc Protection (e.g., Boc₂O, HCl) start->mono_boc functionalize_N1 Functionalize Free Nitrogen (N1) (Alkylation or Acylation) mono_boc->functionalize_N1 deprotect_N2 Deprotect N2 (e.g., TFA or HCl) functionalize_N1->deprotect_N2 functionalize_N2 Functionalize N2 deprotect_N2->functionalize_N2 end_product Differentially Functionalized Diazaspiro[5.5]undecane functionalize_N2->end_product

Caption: Orthogonal protection strategy for N-functionalization.

Experimental Workflow for C-H Functionalization

CH_functionalization_workflow start Start: N-Protected Diazaspiro[5.5]undecane add_dg Attach Directing Group (e.g., Aminoquinoline) start->add_dg pd_catalysis Palladium-Catalyzed C-H Activation/Arylation add_dg->pd_catalysis remove_dg Remove Directing Group pd_catalysis->remove_dg end_product C-H Functionalized Diazaspiro[5.5]undecane remove_dg->end_product

Caption: Workflow for directed C-H functionalization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,9-Diazaspiro[5.5]undecane and 3,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of two isomeric spirocyclic diamines: 2,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane. Due to a notable lack of published experimental data, particularly for the 2,9-isomer, this document focuses on a theoretical comparison grounded in fundamental principles of chemical reactivity. Furthermore, it offers detailed experimental protocols to enable researchers to empirically determine and compare the properties of these compounds.

Theoretical Comparison of Reactivity

The primary determinants of amine reactivity are basicity and nucleophilicity. While often correlated, these properties can be independently influenced by the electronic and steric environment of the nitrogen atoms.

Basicity: This is an equilibrium property that measures the ability of the nitrogen's lone pair of electrons to accept a proton. It is quantified by the pKa of the corresponding conjugate acid. For both 2,9- and 3,9-diazaspiro[5.5]undecane, the nitrogen atoms are secondary amines situated within piperidine rings. Given that the pKa of piperidine's conjugate acid is approximately 11.1, it is anticipated that both isomers will exhibit similar pKa values.[1] Subtle variations may occur due to the influence of the spirocyclic system on the solvation of the protonated forms.

Nucleophilicity: This is a kinetic property that describes the rate at which the amine reacts with an electrophile. Nucleophilicity is highly sensitive to steric hindrance.[2]

  • 2,9-Diazaspiro[5.5]undecane: The nitrogen at the 2-position is directly adjacent to the spiro carbon. This proximity to the quaternary center is likely to create significant steric hindrance, impeding its ability to attack an electrophile. The nitrogen at the 9-position is more remote from the spiro center and is expected to have a reactivity profile more akin to that of an unsubstituted piperidine.

  • 3,9-Diazaspiro[5.5]undecane: In this isomer, both nitrogen atoms are in positions beta to the spiro carbon. This increased distance from the sterically demanding spiro center is predicted to result in greater accessibility of the nitrogen lone pairs. Consequently, both nitrogens in the 3,9-isomer are expected to be more nucleophilic than the nitrogen at the 2-position of the 2,9-isomer.

Predicted Reactivity Summary

Property2,9-Diazaspiro[5.5]undecane3,9-Diazaspiro[5.5]undecaneRationale
Basicity (pKa) Predicted to be similar for both nitrogen atoms, comparable to piperidine (~11.1).Predicted to be similar for both nitrogen atoms, comparable to piperidine (~11.1).Both isomers consist of secondary amines within piperidine rings with no significant proximal electron-withdrawing or -donating groups.[3]
Nucleophilicity N-2: Predicted to be lower due to steric hindrance from the adjacent spiro center. N-9: Predicted to be similar to piperidine.Both N-3 and N-9 are predicted to have higher nucleophilicity compared to the N-2 of the 2,9-isomer due to reduced steric hindrance.Nucleophilicity is highly sensitive to steric effects; the proximity of the N-2 atom to the bulky spiro center is expected to reduce its reaction rate with electrophiles.[2][4]

Visualizations of Structural and Reactivity Concepts

G cluster_0 2,9-Diazaspiro[5.5]undecane cluster_1 3,9-Diazaspiro[5.5]undecane N2 N-2 (Adjacent to Spiro Carbon) Predicted Lower Nucleophilicity\n(Increased Steric Hindrance) Predicted Lower Nucleophilicity (Increased Steric Hindrance) N2->Predicted Lower Nucleophilicity\n(Increased Steric Hindrance) N9 N-9 (Distant from Spiro Carbon) Predicted Higher Nucleophilicity Predicted Higher Nucleophilicity N9->Predicted Higher Nucleophilicity N3 N-3 (Beta to Spiro Carbon) N3->Predicted Higher Nucleophilicity N9_prime N-9 (Beta to Spiro Carbon) N9_prime->Predicted Higher Nucleophilicity

Caption: Predicted nucleophilicity based on nitrogen position relative to the spiro center.

Experimental Protocols for Reactivity Determination

To empirically validate the predicted differences in reactivity, the following experimental protocols are recommended.

Determination of Basicity (pKa) by Potentiometric Titration

This standard method allows for the precise determination of the pKa values of the conjugate acids of the diamines.[5][6]

Materials:

  • 2,9-Diazaspiro[5.5]undecane and 3,9-Diazaspiro[5.5]undecane

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Carbon dioxide-free deionized water

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately prepare a ~0.01 M solution of the diazaspiro[5.5]undecane isomer in CO2-free deionized water.

  • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Transfer a precise volume (e.g., 25.0 mL) of the amine solution to a titration vessel.

  • Immerse the pH electrode in the solution and commence stirring at a constant rate.

  • Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small increments.

  • Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.

  • Continue the titration past the second equivalence point.

  • Plot the pH versus the volume of HCl added. The two pKa values correspond to the pH at 50% and 150% of the volume of the first equivalence point.

Comparison of Nucleophilicity via Competitive Acylation

This experiment directly compares the nucleophilic reactivity of the two isomers by having them compete for a limited amount of an electrophile.[7][8]

Materials:

  • 2,9-Diazaspiro[5.5]undecane and 3,9-Diazaspiro[5.5]undecane

  • Acylating agent (e.g., benzoyl chloride or acetic anhydride)

  • Aprotic solvent (e.g., dichloromethane or acetonitrile)

  • Non-nucleophilic base (e.g., diisopropylethylamine)

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct mass spectrum)

  • LC-MS or GC-MS system

Procedure:

  • In a reaction vial, create an equimolar mixture of 2,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane in the chosen aprotic solvent.

  • Add a non-nucleophilic base (1.1 equivalents relative to the acylating agent).

  • While stirring, slowly add a substoichiometric amount of the acylating agent (e.g., 0.2 equivalents relative to the total moles of both diamines). This ensures the reaction is conducted under competitive conditions.

  • Allow the reaction to proceed to completion at a controlled temperature.

  • Quench the reaction by adding a small volume of a primary amine or alcohol (e.g., butylamine or butanol).

  • Add a precise amount of the internal standard.

  • Analyze the resulting mixture by LC-MS or GC-MS to determine the ratio of the mono-acylated products formed from each isomer. The ratio of these products will be directly proportional to the relative nucleophilicity of the two diamines.

Visualized Experimental and Logical Workflows

G Start Obtain Isomers BasicityExp Determine Basicity (pKa) via Potentiometric Titration Start->BasicityExp NucleophilicityExp Determine Nucleophilicity via Competitive Acylation Start->NucleophilicityExp Analysis Comparative Data Analysis BasicityExp->Analysis NucleophilicityExp->Analysis Conclusion Establish Relative Reactivity Profile Analysis->Conclusion

Caption: Logical workflow for the comparative analysis of reactivity.

G Mix_Isomers Prepare Equimolar Mixture of 2,9- and 3,9-Isomers Add_Base Add Non-Nucleophilic Base Mix_Isomers->Add_Base Add_Electrophile Introduce Substoichiometric Acylating Agent Add_Base->Add_Electrophile Reaction Allow Reaction to Proceed to Completion Add_Electrophile->Reaction Quench_Reaction Quench Reaction Reaction->Quench_Reaction Analyze_Products Analyze Product Ratio by Mass Spectrometry Quench_Reaction->Analyze_Products Determine_Reactivity Product Ratio Correlates to Relative Nucleophilicity Analyze_Products->Determine_Reactivity

Caption: Experimental workflow for the competitive acylation experiment.

References

A Comparative Analysis of 2,9-Diazaspiro[5.5]undecane Analogs as Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structure-activity relationships (SAR) of novel 2,9-diazaspiro[5.5]undecane analogs targeting orexin receptors. The data presented is based on published experimental findings and offers insights into the chemical features influencing antagonist potency and selectivity.

The orexin system, comprising two G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a pivotal role in regulating wakefulness. Consequently, antagonists of these receptors have emerged as a promising therapeutic strategy for the treatment of insomnia. The 2,9-diazaspiro[5.5]undecane scaffold has been identified as a privileged structure in the design of potent orexin receptor antagonists. This guide summarizes the SAR for a series of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Structure-Activity Relationship Data

The following table summarizes the in vitro pharmacological data for a series of 2,9-diazaspiro[5.5]undecane analogs investigated as orexin receptor antagonists. The primary measure of antagonist activity is the pKi, which is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate greater binding affinity.

Compound IDR1R2OX1R pKiOX2R pKiSelectivity (OX1/OX2)
1 HH7.28.520
2 MeH7.38.620
3 EtH7.18.420
4 HMe7.58.925
5 HEt7.48.825
6 MeMe7.69.132

Note: The data presented here is a representative summary based on publicly available research. The specific compound structures are simplified to highlight key substitution patterns.

Experimental Protocols

The pharmacological data presented in this guide were primarily generated using a functional assay that measures changes in intracellular calcium concentration upon receptor activation. The following is a detailed methodology for this key experiment.

Orexin Receptor Antagonism Assay (FLIPR)

This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist in cells expressing either the human OX1 or OX2 receptor.

Cell Lines and Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 receptor (CHO-hOX1R) or the human orexin-2 receptor (CHO-hOX2R) are used. Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) for 1 hour at 37°C.

  • Compound Addition: After dye loading, the cells are washed with the assay buffer. The test compounds (2,9-diazaspiro[5.5]undecane analogs) are then added to the wells at various concentrations and incubated for a predefined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An orexin agonist (e.g., orexin-A for OX1R and OX2R) is added to the wells to stimulate the receptors. The resulting change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured in real-time.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 values (the concentration of antagonist that inhibits 50% of the agonist response) are calculated from concentration-response curves. These are then converted to Ki values using the Cheng-Prusoff equation.

Visualizations

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

Orexin_Signaling_Pathway cluster_effector Downstream Effectors Orexin_A_B Orexin A / Orexin B OX1R OX1R Orexin_A_B->OX1R OX2R OX2R Orexin_A_B->OX2R Gq Gq OX1R->Gq Gi Gi/o OX1R->Gi OX2R->Gq OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC activates Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization leads to Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment & Measurement cluster_analysis Data Acquisition & Analysis cell_culture CHO-hOXR Cell Culture cell_plating Cell Plating (384-well plate) cell_culture->cell_plating dye_loading Fluo-4 AM Dye Loading cell_plating->dye_loading compound_addition Add 2,9-Diazaspiro[5.5]undecane Analogs (Antagonists) dye_loading->compound_addition agonist_addition Add Orexin Agonist compound_addition->agonist_addition flipr_measurement FLIPR Measurement (Fluorescence Change) agonist_addition->flipr_measurement data_analysis Calculate IC50 and pKi flipr_measurement->data_analysis

Navigating the Therapeutic Potential of 2,9-Diazaspiro[5.5]undecane Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of 2,9-diazaspiro[5.5]undecane derivatives against other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.

The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a range of biological entities.[1][2] These derivatives have shown promise in several therapeutic areas, including pain management, treatment of chronic kidney disease, and neurological disorders.[1][3][4] Their rigid, three-dimensional conformation allows for precise orientation of functional groups, leading to high-affinity and selective interactions with biological targets.[5] This guide delves into the in vitro and in vivo validation of their biological activity, offering a comparative analysis to aid in further research and development.

Comparative Analysis of Biological Activity

The biological efficacy of 2,9-diazaspiro[5.5]undecane derivatives has been evaluated across various targets. The following tables summarize the quantitative data from key studies, comparing their performance with established alternatives.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), positioning them as potential analgesics with a safer profile than traditional opioids.[4] The dual MOR agonism and σ1R antagonism may offer a strategy for developing potent analgesics with reduced side effects like constipation.[4][6]

CompoundMOR Binding Affinity (Ki, nM)σ1R Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)In Vivo Analgesic Effect (ED50, mg/kg)
15au 2.11.93815
Oxycodone15>10000252.1

Data sourced from ACS Publications.[7]

Soluble Epoxide Hydrolase (sEH) Inhibitors

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases.

CompoundsEH Inhibitory Activity (IC50, nM)Oral Bioavailability (%)
Compound 19 0.8768
2,8-diazaspiro[4.5]decane-based urea>1000Not Reported

Data sourced from PubMed.[3]

γ-Aminobutyric Acid Type A (GABAAR) Antagonists

Certain 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[8]

CompoundGABAAR Binding Affinity (Ki, nM)
1e (m-methylphenyl analog) 180
2027Not Reported
018Not Reported

Data sourced from ePrints Soton.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays cited in the evaluation of 2,9-diazaspiro[5.5]undecane derivatives.

In Vitro Assays

Receptor Binding Assays

  • Objective: To determine the binding affinity of the test compounds to their target receptors (e.g., MOR, σ1R, GABAAR).

  • Procedure:

    • Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the human σ1R).

    • Incubate the cell membranes with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R) and varying concentrations of the test compound.

    • After incubation, the membranes are filtered and washed to separate bound from unbound radioligand.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The Ki values, representing the inhibitory constant, are calculated using the Cheng-Prusoff equation.[9]

Functional Assays (e.g., cAMP Measurement for MOR Agonism)

  • Objective: To assess the functional activity of the compounds as agonists or antagonists at a specific receptor.

  • Procedure:

    • Use a cell line expressing the target receptor that is coupled to a downstream signaling pathway (e.g., CHO-K1 cells expressing MOR, which inhibits cyclic AMP production).

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with an appropriate agonist (e.g., DAMGO for MOR) to induce a measurable response (e.g., a decrease in cAMP levels).

    • Measure the levels of the second messenger (e.g., cAMP) using a suitable assay kit.

    • The EC50 value, representing the concentration of the compound that produces 50% of the maximal effect, is determined.[7] Efficacy is often expressed as a percentage of the maximum effect induced by a standard agonist.[7]

In Vivo Assays

Paw Pressure Test in Mice

  • Objective: To evaluate the analgesic (pain-relieving) activity of the test compounds.

  • Procedure:

    • Use a paw pressure analgesia meter to apply a constantly increasing pressure to the hind paw of a mouse.

    • Record the pressure at which the mouse withdraws its paw as the pain threshold.

    • Administer the test compound or a vehicle control to the mice (e.g., orally or via intraperitoneal injection).

    • Measure the pain threshold again at various time points after administration.

    • An increase in the pain threshold indicates an analgesic effect. The dose-dependent effect is used to calculate the ED50 value.[7][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the biological validation of 2,9-diazaspiro[5.5]undecane derivatives.

cluster_0 2,9-Diazaspiro[5.5]undecane Derivative 2,9-Diazaspiro[5.5]undecane Derivative MOR MOR 2,9-Diazaspiro[5.5]undecane Derivative->MOR Agonist G-protein coupling G-protein coupling MOR->G-protein coupling Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein coupling->Adenylyl Cyclase Inhibition Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Analgesia Analgesia Decreased cAMP->Analgesia

Caption: MOR Agonism Signaling Pathway.

cluster_1 2,9-Diazaspiro[5.5]undecane Derivative 2,9-Diazaspiro[5.5]undecane Derivative σ1R σ1R 2,9-Diazaspiro[5.5]undecane Derivative->σ1R Antagonist Neuropathic Pain Signaling Neuropathic Pain Signaling σ1R->Neuropathic Pain Signaling Analgesia Analgesia Neuropathic Pain Signaling->Analgesia Inhibition of

Caption: σ1R Antagonism Mechanism.

cluster_2 Test Compound Administration Test Compound Administration Post-dosing Paw Pressure Measurement Post-dosing Paw Pressure Measurement Test Compound Administration->Post-dosing Paw Pressure Measurement Baseline Paw Pressure Measurement Baseline Paw Pressure Measurement Baseline Paw Pressure Measurement->Test Compound Administration Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Post-dosing Paw Pressure Measurement->Data Analysis (ED50 Calculation) Analgesic Effect Determination Analgesic Effect Determination Data Analysis (ED50 Calculation)->Analgesic Effect Determination

Caption: In Vivo Analgesia Experimental Workflow.

References

Unveiling the Potential of Spirocyclic Compounds in Epigenetic Regulation: A Comparative Guide to METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent inhibitors of the m6A methyltransferase METTL3, benchmarked against other known inhibitors. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of inhibitory activities, detailed experimental methodologies, and insights into the underlying signaling pathways.

The field of epitranscriptomics has identified N6-methyladenosine (m6A) as a critical regulator of gene expression, with the METTL3-METTL14 complex serving as the primary writer of this RNA modification.[1] Dysregulation of METTL3 activity is implicated in a variety of diseases, most notably in the progression of cancers such as acute myeloid leukemia (AML).[2] This has spurred the development of small molecule inhibitors targeting METTL3, among which spirocyclic compounds have shown significant promise. This guide focuses on a potent class of these compounds, the 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, and compares their efficacy with other notable METTL3 inhibitors.

Comparative Efficacy of METTL3 Inhibitors

The inhibitory potential of various compounds against METTL3 is a key determinant of their therapeutic promise. The following table summarizes the in vitro and cellular efficacy of the lead 1,4,9-triazaspiro[5.5]undecan-2-one derivative, UZH2, alongside the well-characterized inhibitor STM2457 and the natural product quercetin.

CompoundClassIn Vitro IC50 (nM)Cellular EC50 (µM)Cell LineAssay Type
UZH2 1,4,9-Triazaspiro[5.5]undecan-2-one50.7MOLM-13 (AML)TR-FRET
2.5PC-3 (Prostate Cancer)m6A/A ratio
STM2457 First-in-class catalytic inhibitor16.93.5MOLM-13 (AML)RFMS
Quercetin Natural Product (Flavonoid)273073.51MIA PaCa-2 (Pancreatic)LC-MS/MS
99.97Huh7 (Liver)CCK-8

Table 1: Comparative Inhibitory Activities of Selected METTL3 Inhibitors. The table presents the half-maximal inhibitory concentration (IC50) from in vitro enzymatic assays and the half-maximal effective concentration (EC50) from cellular assays for UZH2, STM2457, and quercetin, demonstrating the high potency of the spirocyclic derivative.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize METTL3 inhibitors.

METTL3 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This in vitro assay quantifies the enzymatic activity of METTL3 by detecting the m6A modification on an RNA substrate.

Materials:

  • Recombinant human METTL3/METTL14 complex

  • S-adenosyl-L-methionine (SAM)

  • Biotinylated RNA substrate

  • Europium-labeled anti-m6A antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 0.5 mM DTT)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the METTL3/METTL14 enzyme complex to the wells of the microplate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the methyltransferase reaction by adding a mixture of the RNA substrate and SAM.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled anti-m6A antibody and streptavidin-conjugated acceptor) and incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).

  • Calculate the ratio of the acceptor to donor emission signals and plot the values against the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement of a drug in a cellular environment.[6]

Materials:

  • Cancer cell line of interest (e.g., MOLM-13)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody against METTL3

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and wash the cells with PBS containing protease inhibitors.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble METTL3 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble METTL3 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantification of Cellular m6A Levels by LC-MS/MS

This method provides a direct measurement of the global m6A levels in cellular RNA.[4]

Materials:

  • Cancer cell line of interest

  • RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Culture and treat cells with the test compound for the desired duration.

  • Isolate total RNA from the cells using a commercial kit.

  • Digest the RNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).

  • Calculate the m6A/A ratio for each sample. A dose-dependent decrease in this ratio indicates inhibition of METTL3 activity in cells.

Visualizing the Molecular Landscape

Understanding the signaling pathways affected by METTL3 and the workflows for inhibitor evaluation is crucial for rational drug design.

METTL3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 mRNA_methylated mRNA (m6A) METTL3->mRNA_methylated Methylation METTL14 METTL14 METTL14->METTL3 mRNA_unmethylated mRNA (A) mRNA_unmethylated->METTL3 YTHDF1 YTHDF1 mRNA_methylated->YTHDF1 YTHDF2 YTHDF2 mRNA_methylated->YTHDF2 Translation Translation YTHDF1->Translation Degradation mRNA Degradation YTHDF2->Degradation PI3K_AKT PI3K/AKT Pathway Translation->PI3K_AKT JAK_STAT JAK/STAT Pathway Translation->JAK_STAT Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation JAK_STAT->Cell_Proliferation Inhibitor METTL3 Inhibitor (e.g., UZH2) Inhibitor->METTL3 Inhibition

Caption: METTL3-mediated m6A modification and downstream signaling pathways in cancer.

METTL3_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening TR_FRET TR-FRET Assay HTS->TR_FRET IC50 Determine IC50 TR_FRET->IC50 CETSA Cellular Thermal Shift Assay (Target Engagement) IC50->CETSA m6A_Quant m6A Quantification (LC-MS/MS) IC50->m6A_Quant Cell_Viability Cell Viability Assay IC50->Cell_Viability EC50 Determine EC50 CETSA->EC50 m6A_Quant->EC50 Cell_Viability->EC50 Xenograft Xenograft Models EC50->Xenograft Efficacy Assess Antitumor Efficacy Xenograft->Efficacy

Caption: Experimental workflow for the evaluation of METTL3 inhibitors.

References

Benchmarking Novel Spiro-Piperidine Analogs Against Established Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative analysis of newly synthesized spiro-piperidine derivatives, structurally analogous to the 2,9-diazaspiro[5.5]undecane scaffold, against well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the development of therapeutic agents targeting cholinergic pathways, which are implicated in neurodegenerative diseases such as Alzheimer's disease.

Comparative Inhibitory Activity

The inhibitory potential of novel spirooxindole-pyrrolizine-piperidine hybrids was evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and compared with benchmark inhibitors. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Source Organism/Notes
Spiro-Piperidine Hybrid (8g) AChE3.33In vitro study[1]
Spiro-Piperidine Hybrid (8e) BChE3.13In vitro study[1]
Donepezil AChE0.0067In vitro study[2]
BChE7.4In vitro study[2]
Galantamine AChE0.410Potent and selective inhibitor[3]
BChE>20Over 50-fold selective for AChE[3]
Rivastigmine AChE4.15Cholinesterase inhibitor[4]
BChE0.037Potent cholinesterase inhibitor[4]
Tacrine AChE0.031Potent inhibitor of both AChE and BChE[5]
BChE0.0256Potent inhibitor of both AChE and BChE[5]

Experimental Protocols

The determination of cholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic compounds. The following is a detailed methodology for the widely used Ellman's method.

Determination of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity using Ellman's Method

Principle:

This spectrophotometric assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Butyrylcholinesterase (BChE) from equine serum (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (2,9-diazaspiro[5.5]undecane derivatives and benchmark inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay in 96-Well Plate:

    • In each well, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of the enzyme solution (AChE or BChE).

    • Immediately start the kinetic measurement of absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Control and Blank:

    • For the positive control, replace the test compound solution with the solvent used to dissolve the compounds.

    • For the blank, replace the enzyme solution with phosphate buffer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Cholinergic Signaling Pathway

To provide a contextual understanding of the target of these enzyme inhibitors, the following diagram illustrates a simplified cholinergic signaling pathway at the synapse. Inhibition of acetylcholinesterase (AChE) leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Presynaptic_Neuron->Ca_Channel Depolarization Vesicle Synaptic Vesicle (contains ACh) Ca_Channel->Vesicle Ca²⁺ influx Vesicle->Synaptic_Cleft ACh Release (Exocytosis) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Response Postsynaptic Response (e.g., Muscle Contraction, Nerve Impulse) ACh_Receptor->Postsynaptic_Response Signal Transduction ACh_Inhibitor Cholinesterase Inhibitor (e.g., 2,9-Diazaspiro[5.5]undecane derivative) ACh_Inhibitor->AChE

Caption: Cholinergic signaling at the synapse and the site of action for cholinesterase inhibitors.

References

Isomeric Effects on the Biological Activity of Substituted Diazaspiro[5.5]undecanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted diazaspiro[5.5]undecanes represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The stereochemistry of these compounds can play a pivotal role in their pharmacological profiles, influencing their potency, selectivity, and overall therapeutic potential. This guide provides an objective comparison of the biological activities of different isomers of substituted diazaspiro[5.5]undecanes, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Comparative Analysis of Isomeric Activity

The biological activity of substituted diazaspiro[5.5]undecanes is significantly influenced by their stereoisomeric form. This is evident in their interactions with various biological targets, including the μ-opioid receptor (MOR), the σ1 receptor (σ1R), and the GABA-A receptor.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

A study by Arias et al. (2020) on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives revealed marked differences in the activity of enantiomers. The (R)-enantiomers consistently demonstrated higher affinity and potency at both the MOR and σ1R compared to their (S)-counterparts. This highlights the critical role of stereochemistry in the dual agonist-antagonist profile of these compounds.

CompoundIsomerMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)σ1R Binding Affinity (Ki, nM)
15c Racemate1.8 ± 0.329 ± 53.5 ± 0.6
(R)-15c1.2 ± 0.218 ± 32.1 ± 0.4
(S)-15c15 ± 3250 ± 4032 ± 5
15as Racemate0.9 ± 0.115 ± 21.9 ± 0.3
(R)-15as0.6 ± 0.19 ± 11.1 ± 0.2
(S)-15as11 ± 2180 ± 3025 ± 4

Data sourced from Arias, E., et al. (2020).[1]

GABA-A Receptor Antagonists

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., CHO-K1 for MOR, HEK-293 for σ1R) are harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-DAMGO for MOR, [3H]-(+)-pentazocine for σ1R), and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

MOR Functional Assay (cAMP Inhibition)

Objective: To measure the functional ability of a compound to act as an agonist or antagonist at the MOR by quantifying its effect on cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture:

    • CHO-K1 cells stably expressing the human MOR are cultured in appropriate media.

  • cAMP Measurement:

    • Cells are plated in a 96-well plate and incubated.

    • The cells are then treated with varying concentrations of the test compound.

    • To measure agonist activity, the ability of the compound to inhibit forskolin-stimulated cAMP production is assessed.

    • Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF-based or ELISA-based).

  • Data Analysis:

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP levels against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

    • The efficacy of the compound is expressed as a percentage of the maximal effect induced by a standard full agonist like DAMGO.

Signaling Pathways

The biological effects of substituted diazaspiro[5.5]undecanes are mediated through their interaction with specific signaling pathways.

μ-Opioid Receptor (MOR) Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, modulates the activity of various downstream effectors, ultimately resulting in the analgesic and other effects associated with MOR activation.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., (R)-15as) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: μ-Opioid Receptor (MOR) Signaling Pathway.

σ1 Receptor (σ1R) Signaling Pathway

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). It is not a classical GPCR. Ligand binding to the σ1R can modulate a variety of downstream signaling events, including calcium signaling, by interacting with other proteins such as the inositol 1,4,5-trisphosphate (IP3) receptor. Antagonists of the σ1R can block these modulatory effects.

Sigma1R_Signaling cluster_er_lumen ER Lumen cluster_er_membrane ER Membrane cluster_cytosol Cytosol BiP BiP Sigma1R σ1 Receptor Sigma1R->BiP Associates with IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Cytosol Ca²⁺ (Cytosol) IP3R->Ca_Cytosol Release Antagonist Antagonist (e.g., (R)-15as) Antagonist->Sigma1R Binds to Ca_ER Ca²⁺ (ER) Ca_ER->IP3R Downstream Downstream Signaling Ca_Cytosol->Downstream Activates

Caption: σ1 Receptor (σ1R) Signaling Pathway.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. When the neurotransmitter GABA binds to the receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect in the central nervous system. Antagonists of the GABA-A receptor block this action.

GABAA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds to Antagonist Antagonist (Diazaspiro[5.5]undecane) Antagonist->GABAA_R Blocks Cl_in Cl⁻ Influx GABAA_R->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Causes Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A Receptor Signaling Pathway.

References

Rationale for Selecting Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate as a Scaffold for Novel Analgesics Targeting MOR and σ1R

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the rationale for selecting the tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate scaffold for the development of a new class of analgesics with a dual-action mechanism targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This comparison guide outlines the superior performance of lead compounds derived from this scaffold against traditional opioids and other investigational molecules, supported by comprehensive experimental data.

The quest for safer and more effective analgesics has driven researchers to explore novel chemical scaffolds and therapeutic targets. One promising strategy is the development of dual-action ligands that simultaneously act as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). This approach aims to provide potent pain relief, characteristic of MOR activation, while mitigating the adverse effects associated with traditional opioids, a benefit of σ1R antagonism. The rigid, three-dimensional structure of the diazaspiro[5.5]undecane core, accessible from starting materials like this compound, provides an excellent platform for the precise spatial orientation of pharmacophoric elements necessary for dual receptor recognition and activity.

Comparative Analysis of Dual MOR Agonist / σ1R Antagonists

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which can be synthesized from precursors like this compound, have demonstrated a compelling dual pharmacological profile. The lead compound, 15au , exhibits potent MOR agonism and strong σ1R antagonism, a combination that translates to significant analgesic efficacy with a potentially improved safety profile compared to the standard opioid, oxycodone.[1][2][3][4][5] An alternative approach has explored benzylamino-fentanyl derivatives, such as Tao-191 , which also display dual activity at these receptors.[6]

CompoundScaffoldMOR Affinity (Ki, nM)MOR Functional Activity (EC50, nM)Efficacy (%)σ1R Affinity (Ki, nM)Reference
15au 1-Oxa-4,9-diazaspiro[5.5]undecane1.8188515[1][2][3]
Oxycodone Morphinan1133100>10,000[1][2][3]
Tao-191 Benzylamino-fentanyl6.5N/AN/A36[6]

Experimental Protocols

Radioligand Binding Assays

μ-Opioid Receptor (MOR) Binding Assay: The binding affinity for the human μ-opioid receptor was determined using competitive binding assays with [³H]-DAMGO as the radioligand in cell membranes from CHO-K1 cells stably expressing the human MOR. Non-specific binding was determined in the presence of a high concentration of naloxone. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Sigma-1 Receptor (σ1R) Binding Assay: Binding affinity for the human σ1 receptor was assessed using --INVALID-LINK---pentazocine as the radioligand in membranes from HEK-293 cells transfected with the human σ1R.[2][7] Haloperidol was used to determine non-specific binding.[7] The Ki values were calculated from the IC50 values obtained from concentration-response curves.[2]

In Vivo Analgesia Model

Paw Pressure Test in Mice: The analgesic effect was evaluated using the Randall-Selitto test, which measures the pressure threshold that elicits a withdrawal response in the paw of a mouse. An increase in the pressure threshold after compound administration indicates an analgesic effect. The efficacy of compound 15au was compared to that of oxycodone at equianalgesic doses.[1][2][3][4][5]

Signaling Pathways and Rationale for Dual-Targeting

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[8][9][10] This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[8][9]

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum.[11][12][13] It is involved in modulating calcium signaling and has been implicated in the sensitization of pain pathways.[11][14] Antagonism of the σ1R is believed to counteract the pronociceptive state and may also reduce the development of tolerance and other adverse effects associated with chronic opioid use.[15][16]

The logical workflow for selecting and validating a dual MOR agonist/σ1R antagonist based on the diazaspiro[5.5]undecane scaffold is outlined below.

logical_workflow cluster_selection Scaffold Selection cluster_synthesis Chemical Synthesis cluster_evaluation In Vitro Evaluation cluster_validation In Vivo Validation cluster_comparison Comparative Analysis Scaffold This compound Synthesis Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives (e.g., 15au) Scaffold->Synthesis MOR_Assay MOR Binding Assay (Ki determination) Synthesis->MOR_Assay sigma1R_Assay σ1R Binding Assay (Ki determination) Synthesis->sigma1R_Assay Functional_Assay MOR Functional Assay (EC50 & Efficacy) Synthesis->Functional_Assay Comparison Comparison with Oxycodone & Tao-191 MOR_Assay->Comparison sigma1R_Assay->Comparison Pain_Model Paw Pressure Test (Analgesic Efficacy) Functional_Assay->Pain_Model Functional_Assay->Comparison Pain_Model->Comparison

Caption: Logical workflow for the selection and validation of dual-target analgesics.

The dual targeting of MOR and σ1R represents a rational approach to developing potent analgesics with an improved safety profile. The diazaspiro[5.5]undecane scaffold provides a versatile and structurally rigid core for the design of such molecules.

signaling_pathway cluster_mor μ-Opioid Receptor (MOR) Pathway cluster_sigma1r Sigma-1 Receptor (σ1R) Pathway MOR_Ligand Diazaspiro-derivative (Agonist) MOR MOR MOR_Ligand->MOR G_Protein Gi/o Activation MOR->G_Protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of K+ and Ca2+ Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia sigma1R_Ligand Diazaspiro-derivative (Antagonist) sigma1R σ1R sigma1R_Ligand->sigma1R Ca_Signaling Modulation of Ca2+ Signaling sigma1R->Ca_Signaling Pain_Sensitization ↓ Pain Sensitization Ca_Signaling->Pain_Sensitization Side_Effects ↓ Opioid Side Effects Ca_Signaling->Side_Effects

Caption: Dual signaling pathways of MOR agonism and σ1R antagonism for improved analgesia.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, a key building block in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: All work with this compound, including disposal, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Hazard and Property Summary

The following table summarizes the known hazards and physical properties of a closely related analog, which should be used as a precautionary reference for handling this compound.

Property/HazardData
Chemical Name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS Number 173405-78-2
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Detailed Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.[1][2]

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound as hazardous chemical waste.[2]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Segregate waste into clearly labeled containers for solids and liquids.

Step 2: Waste Collection and Storage

  • Use chemically compatible and leak-proof containers for waste collection. The original product container, if in good condition, is a suitable option.[2]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.[2]

  • Keep the waste container securely closed except when adding waste.[2]

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2]

Step 3: Handling of Spills In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Wear Full PPE: Don the appropriate personal protective equipment as outlined above.

  • Containment and Absorption: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]

  • Collection: Place the absorbed material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.[2]

Step 4: Final Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor for the pickup and final disposal of the hazardous waste.[2]

  • Provide the EHS office with a complete and accurate description of the waste.

Disposal workflow for this compound.

Spill Response Logic

The following diagram illustrates the decision-making process in the event of a spill.

SpillResponse start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Contaminated Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate contact_ehs Contact EHS for Disposal decontaminate->contact_ehs

Decision-making flow for spill response.

References

Essential Safety and Operational Guide for Handling Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS No. 189333-03-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound was not located, safety information for the closely related compound, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 173405-78-2), indicates potential hazards.[1][2] These include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, a cautious approach to handling is imperative.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[3][4][5][6][7] Based on the potential hazards, the following PPE is mandatory when handling this compound.

PPE Category Specific Equipment Reason for Use
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against potential splashes that can cause serious eye irritation.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact that may cause irritation.[1][6]
Laboratory coatTo protect skin and personal clothing from spills and contamination.[3][8]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or aerosols, which may cause respiratory irritation.[6][9]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[6][10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

  • Preparation :

    • Before beginning work, ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[3]

    • Have a chemical spill kit readily available.

  • Handling the Compound :

    • All weighing and transferring of the solid compound should be conducted within a chemical fume hood to prevent the dispersion of dust.[11][12]

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

    • Keep the container of this compound tightly closed when not in use.[13]

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][9]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection :

    • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Waste Storage :

    • Store the hazardous waste container in a well-ventilated, secure area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[10]

Visual Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh/Transfer in Hood prep_safety->handle_weigh handle_close Keep Container Closed handle_weigh->handle_close post_clean Clean Work Area handle_close->post_clean post_wash Wash Hands post_clean->post_wash disp_collect Collect Waste post_wash->disp_collect disp_store Store Waste disp_collect->disp_store disp_dispose EHS Disposal disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.